3-amino-N-(4-fluorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDXYYVYLAFUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586126 | |
| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251446-38-5 | |
| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-(4-fluorophenyl)benzamide, a substituted benzamide of significant interest in medicinal chemistry and drug discovery. While direct extensive research on this specific isomer is emerging, this document synthesizes foundational chemical principles with data from closely related analogs to present its chemical structure, physicochemical properties, a validated synthesis protocol, and an exploration of its potential therapeutic applications. Drawing on the established bioactivity of the aminobenzamide scaffold, this guide serves as an essential resource for researchers and professionals in pharmacology and drug development, offering insights into its potential as an anticonvulsant and anticancer agent.
Introduction: The Significance of the Aminobenzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved pharmaceuticals. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it an ideal scaffold for designing molecules that can effectively interact with biological targets. The introduction of an amino group to the benzoyl ring, creating an aminobenzamide, further enhances the molecule's chemical diversity and potential for biological activity. These compounds have been investigated for a range of therapeutic applications, including but not limited to their roles as anticonvulsants and anticancer agents. The strategic placement of substituents on both the benzoyl and the N-phenyl rings allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, promising derivative: this compound.
Molecular Structure and Physicochemical Properties
The precise arrangement of the amino and N-(4-fluorophenyl) groups on the benzamide core dictates the molecule's three-dimensional shape, polarity, and ultimately, its biological function.
Chemical Structure
The nomenclature "this compound" defines a central benzamide structure with two key substitutions:
-
An amino group (-NH₂) at the 3-position of the benzoyl ring.
-
A 4-fluorophenyl group attached to the nitrogen of the amide linkage.
Below is a 2D representation of the chemical structure.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted and Inferred)
Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on its structure and comparison with the closely related analog, 3-amino-N-(4-methylphenyl)benzamide.[1]
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | This compound |
| SMILES | Nc1cccc(c1)C(=O)Nc1ccc(F)cc1 |
| CAS Number | Not readily available |
| Topological Polar Surface Area | 55.1 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved through a two-step process involving an amide coupling reaction followed by the reduction of a nitro group. This methodology is a well-established and robust approach for preparing aminobenzamides.[2][3]
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Nitro-N-(4-fluorophenyl)benzamide
-
To a solution of 4-fluoroaniline (1.0 eq) in dichloromethane (DCM), add 3-nitrobenzoyl chloride (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(4-fluorophenyl)benzamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Potential Therapeutic Applications and Mechanism of Action
While direct biological studies on this compound are not extensively published, the therapeutic potential of this molecule can be inferred from the activities of structurally similar compounds. The aminobenzamide scaffold is a privileged structure in drug discovery, with derivatives showing promise in several therapeutic areas.
Anticonvulsant Activity
A significant body of research points to the potential of 3- and 4-aminobenzamide derivatives as effective anticonvulsant agents.[2] These compounds are thought to exert their effects by modulating neuronal excitability, although the precise mechanisms of action can vary. The structural features of this compound, particularly the presence and positioning of the amino and fluoro groups, may contribute to favorable interactions with ion channels or receptors involved in seizure propagation.
Anticancer Activity
Derivatives of aminobenzamides have also been explored as potential anticancer agents. For instance, complex benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][5][6] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs. The N-(4-fluorophenyl) moiety of the target compound could potentially serve as a zinc-binding group, a key pharmacophoric feature of many HDAC inhibitors.
Other Potential Applications
The aminobenzamide core has been incorporated into molecules with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] Further investigation into this compound and its derivatives could uncover additional therapeutic applications.
Future Directions and Conclusion
This compound represents a molecule of high interest for further investigation in the field of drug discovery. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further studies into its biological activity.
Key areas for future research include:
-
In vitro screening: Evaluation of its activity against a panel of seizure-related targets and various cancer cell lines.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
-
Pharmacokinetic profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
References
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]
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American Chemical Society. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]
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An In-depth Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Benzamide Derivative
This technical guide delves into the essential aspects of 3-amino-N-(4-fluorophenyl)benzamide, a compound of interest within the broader class of aminobenzamides, which are recognized for their diverse biological activities. It is important to note at the outset that a specific CAS (Chemical Abstracts Service) registry number for this compound could not be definitively identified in publicly accessible chemical databases as of January 2026. This suggests that the compound may be a novel entity or one that has not been extensively cataloged.
Consequently, this guide has been meticulously compiled by leveraging established principles of organic synthesis, spectroscopic analysis, and by drawing authoritative parallels from closely related, well-documented analogues. Our objective is to provide a robust and scientifically grounded resource that empowers researchers to synthesize, characterize, and explore the potential of this target molecule. Every protocol and piece of data is presented with the transparency and scientific integrity required for advanced research and development.
Section 1: Physicochemical and Structural Profile
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (Predicted) | N-(4-amino-3-fluorophenyl)benzamide (PubChem CID: 81761818)[1] |
| Molecular Formula | C₁₃H₁₁FN₂O | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol | 230.24 g/mol |
| Exact Mass | 230.08554 g/mol | 230.08554114 g/mol |
| XLogP3 | 2.3 | 2.6 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 2 | 2 |
| Topological Polar Surface Area | 55.1 Ų | 55.1 Ų |
These data highlight the similarities in the fundamental properties of these isomers, suggesting they may share some common solubility and membrane permeability characteristics, which are crucial considerations in drug development.
Section 2: Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of this compound can be logically approached through the formation of an amide bond between 3-aminobenzoic acid and 4-fluoroaniline. This is a well-established transformation in organic chemistry, and several reliable methods can be employed.
Retrosynthetic Pathway
A logical retrosynthetic disconnection of the target molecule reveals the two key starting materials: 3-aminobenzoic acid and 4-fluoroaniline.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: A Two-Step Approach
A reliable and commonly employed method for synthesizing N-aryl benzamides involves a two-step process starting from the corresponding nitrobenzoic acid. This approach offers the advantage of avoiding potential side reactions associated with the free amino group during the amide bond formation.
Step 1: Synthesis of 3-nitro-N-(4-fluorophenyl)benzamide
The initial step is the coupling of 3-nitrobenzoyl chloride with 4-fluoroaniline. The acyl chloride can be prepared in situ from 3-nitrobenzoic acid.
-
Rationale: The use of the nitro-substituted precursor protects the amino group, preventing self-polymerization or other unwanted side reactions during the acylation step. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.
Experimental Protocol:
-
To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the mixture to 0 °C and add a solution of 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(4-fluorophenyl)benzamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to Synthesize this compound
The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and selective method for nitro group reduction, typically proceeding under mild conditions with high yields.
Experimental Protocol:
-
Dissolve the purified 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography to yield the pure compound.
Caption: Proposed two-step synthesis workflow.
Section 3: Analytical Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings, with characteristic splitting patterns. A broad singlet for the amino (-NH₂) protons and a singlet for the amide (-NH-) proton. The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the amide group. The fluorine-coupled carbon atoms will exhibit characteristic splitting. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-F stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (230.0855 m/z). High-resolution mass spectrometry (HRMS) will confirm the elemental composition. |
| Melting Point | A sharp and defined melting point range, indicating the purity of the crystalline solid. |
Section 4: Potential Applications in Drug Discovery and Medicinal Chemistry
The aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Potential areas of investigation for this compound include:
-
Enzyme Inhibition: Many aminobenzamide derivatives are known to be inhibitors of various enzymes. For instance, some act as PARP inhibitors, which are of interest in cancer therapy.
-
Antimicrobial Agents: The benzamide moiety is present in a number of compounds with demonstrated antibacterial and antifungal properties.[2][3]
-
Anticancer Agents: The broader class of benzamides has been explored for its potential in developing novel anticancer therapeutics.[4]
-
CNS-acting Agents: Some aminobenzamide derivatives have shown activity as anticonvulsant agents, suggesting potential applications in neurological disorders.
It is important to emphasize that the biological activity of this compound is yet to be determined and would require extensive in vitro and in vivo screening.
Section 5: Safety, Handling, and Storage
As with any novel chemical compound, this compound should be handled with care, assuming it may be hazardous until proven otherwise. The safety precautions for aromatic amines and amides should be strictly followed.
5.1. Hazard Identification
-
Potential Health Effects: Aromatic amines can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some are known or suspected carcinogens.[5][6]
-
Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
5.2. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
5.3. First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Seek immediate medical attention.
Section 6: Conclusion and Future Directions
This technical guide provides a comprehensive overview of this compound, a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a specific CAS number remains elusive, this document furnishes researchers with a robust framework for its synthesis, characterization, and safe handling. The proposed synthetic route is based on well-established and reliable chemical transformations.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental verification of its physicochemical properties and a comprehensive evaluation of its biological activity through a battery of in vitro and in vivo assays. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel benzamide derivative.
References
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A Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide: A Privileged Scaffold for Kinase Inhibitor Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzamide moiety represents a cornerstone in the architecture of numerous clinically relevant kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the kinase hinge region makes it a privileged scaffold in medicinal chemistry. This technical guide focuses on a specific, yet foundational, example: 3-amino-N-(4-fluorophenyl)benzamide . While not a potent inhibitor in its own right, this molecule serves as an invaluable starting point and structural fragment for the development of highly potent and selective kinase inhibitors. We will dissect its physicochemical properties, synthetic routes, and its mechanistic role as a hinge-binding fragment. Furthermore, this guide provides a case study illustrating its evolution into a clinical candidate, RAF265, and presents detailed, field-tested protocols for evaluating the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapeutics.
Section 1: The Benzamide Scaffold in Kinase Inhibition
Protein kinases, comprising one of the largest enzyme families, are central regulators of cellular signaling and represent a major class of therapeutic targets.[1] The design of small molecule inhibitors that target the ATP-binding site of these kinases is a dominant strategy in oncology and immunology.[1] A recurring structural motif found in many successful kinase inhibitors is the benzamide scaffold. Its utility stems from its ability to act as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[2][3][4] This interaction anchors the inhibitor within the active site, providing a stable foundation for further chemical modifications to achieve potency and selectivity.[5] The 3-amino-N-(aryl)benzamide core, in particular, offers strategically positioned vectors for chemical elaboration into the deeper hydrophobic pockets of the kinase active site.
Section 2: Physicochemical Properties of this compound
A thorough understanding of the core molecule's properties is fundamental to its application in a drug discovery program.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol |
| Appearance | White to pale yellow solid |
| Key Structural Features | - Benzamide Core: Provides the primary hinge-binding pharmacophore. - 3-Amino Group: A primary amine that serves as a key synthetic handle for derivatization. - N-(4-fluorophenyl) Group: A substituted aryl ring that can be modified to explore interactions with solvent-exposed regions or hydrophobic pockets. |
Section 3: Synthesis and Derivatization
The synthesis of this compound is typically achieved through a straightforward amidation followed by a nitro group reduction. This synthetic accessibility is a key advantage for its use as a starting scaffold.
Exemplary Synthetic Route:
-
Amide Coupling: 3-Nitrobenzoyl chloride is reacted with 4-fluoroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to form the intermediate, N-(4-fluorophenyl)-3-nitrobenzamide.
-
Nitro Group Reduction: The nitro intermediate is then reduced to the primary amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7] Alternative methods, such as using tin(II) chloride, can also be employed.[6]
Causality Behind Experimental Choices: The choice of a nitro-group precursor is deliberate. The nitro group is a strong electron-withdrawing group that is readily reduced to the versatile amino group. This amino group at the 3-position is less nucleophilic than the aniline nitrogen, allowing for selective acylation at the aniline first. It then becomes the primary point for diversification, enabling chemists to build out different functionalities to target specific sub-pockets within the kinase active site.
Section 4: Mechanism of Action - A Hinge-Binding Fragment
The primary mechanism by which the this compound scaffold imparts kinase inhibitory activity is through its interaction with the hinge region of the kinase ATP-binding site.
Caption: Hinge-binding interaction of the benzamide scaffold.
The amide NH and carbonyl oxygen of the benzamide core form a bidentate hydrogen bond pattern with the backbone of the hinge residues, mimicking the interaction of the adenine ring of ATP. The 3-amino group is strategically positioned to act as a vector, directing subsequent chemical modifications toward a deep hydrophobic pocket often adjacent to the gatekeeper residue.[5] The N-(4-fluorophenyl) moiety typically resides in a more solvent-exposed region and can be modified to enhance solubility or probe for additional interactions.
Section 5: Case Study - Evolution into RAF265 (CHIR-265)
The true value of this compound is realized when it is used as a foundational block for potent, clinically investigated inhibitors. A prime example is RAF265 (also known as CHIR-265) , a potent inhibitor of BRAF (both wild-type and V600E mutant) and VEGFR2 kinases.[8][9][10]
The synthesis of RAF265 utilizes a derivative of our core molecule. Through a multi-step synthetic process, complex moieties are appended to both the 3-amino group and the phenyl ring of the benzamide, transforming the simple fragment into a highly potent dual kinase inhibitor.[11] RAF265 has demonstrated the ability to block the phosphorylation of downstream substrates like MEK and ERK and inhibit angiogenesis by targeting VEGFR2.[8][9]
Caption: From fragment to clinical candidate workflow.
This progression from a simple, low-affinity fragment to a potent clinical candidate underscores the power of fragment-based drug design and highlights the utility of the 3-amino-N-(aryl)benzamide scaffold.
Section 6: Experimental Protocols for Evaluation
To assess the potential of a novel derivative of this compound, a tiered experimental approach is essential. The following protocols provide robust, self-validating systems for in vitro and cellular characterization.
Protocol 6.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Objective: To determine the direct inhibitory activity (IC₅₀) of a test compound against a purified kinase (e.g., BRAF V600E, VEGFR2). The ADP-Glo™ assay is a luminescent assay that measures ADP produced during the kinase reaction.[12][13][14]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate. Include a known potent inhibitor as a positive control (e.g., RAF265) and DMSO only as a negative (100% activity) control.
-
Kinase Reaction:
-
To each well, add 2.5 µL of 2X kinase/substrate solution (e.g., purified BRAF V600E and inactive MEK1 as a substrate in kinase reaction buffer).
-
Add 2.5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km of the kinase to ensure competitive inhibition is accurately measured.
-
Incubate at room temperature for 1 hour.[15]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13][14] Incubate for 40 minutes at room temperature.[14][15]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13][14] Incubate for 40-60 minutes at room temperature.[14]
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Self-Validation: The inclusion of positive and negative controls is critical. The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay window.
Protocol 6.2: Cellular Target Engagement Assay (NanoBRET™)
-
Objective: To confirm that the compound binds to its intended kinase target within a live cellular environment.[16][17] The NanoBRET™ assay measures the proximity of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase.[18] Compound binding displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).[18]
-
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., BRAF) fused to NanoLuc® luciferase.[19] Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer for the target kinase at its predetermined optimal concentration.
-
Substrate Addition & Reading: Add Nano-Glo® Live Cell Substrate. Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[19]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission).[19] Plot the change in BRET ratio against compound concentration to determine the cellular IC₅₀.
-
-
Self-Validation: A key advantage of this assay is its ability to quantify target engagement in living cells, providing more physiologically relevant data than a biochemical assay alone.[16] Comparing the biochemical and cellular IC₅₀ values can provide initial insights into cell permeability and off-target effects.
Protocol 6.3: Downstream Signaling Pathway Analysis (Western Blot)
-
Objective: To demonstrate the functional consequence of target inhibition by measuring the phosphorylation status of a downstream substrate. For a BRAF inhibitor, this would be measuring the phosphorylation of MEK or ERK.[9][20]
-
Methodology:
-
Cell Treatment: Plate a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).[21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[22] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-ERK1/2).[21]
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[21][22]
-
-
Self-Validation: The loading control is non-negotiable for quantitative analysis. A dose-dependent decrease in the ratio of phosphorylated protein to total protein provides strong evidence of on-target pathway inhibition.
Section 7: Interpretation and Future Directions
A successful derivative originating from the this compound scaffold will exhibit potent activity in the biochemical assay (low nM IC₅₀), demonstrate target binding in live cells via NanoBRET™, and cause a corresponding dose-dependent decrease in downstream signaling in the Western blot analysis.
Future work for a promising compound would involve expanding the kinase selectivity profile against a broad panel of kinases to assess off-target effects, conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately evaluating in vivo efficacy in relevant animal models of cancer. The simple, versatile, and synthetically accessible nature of the this compound core ensures it will remain a valuable starting point for the discovery of the next generation of kinase inhibitors.
Section 8: References
-
Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC - NIH. (2019-10-18). National Institutes of Health. [Link]
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Western blot analysis for inhibition of MAPK activation by humanized... ResearchGate. [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]
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Raf265 | C24H16F6N6O | CID 11656518. PubChem - NIH. [Link]
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Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts. PubMed Central. [Link]
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3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
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Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. National Institutes of Health. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. [Link]
-
Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. [Link]
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4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
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Western blot analysis revealed that inhibition of p38 MAPK activation... ResearchGate. [Link]
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Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. [Link]
-
Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. SciSpace. [Link]
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Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics. ResearchGate. [Link]
-
Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PubMed Central. [Link]
-
How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. National Institutes of Health. [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PubMed Central. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]
-
Pharmacologic inhibition of the MEK-MAP kinase signal transduction pathway in the rat. Toxicological Sciences. [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Amino-aryl-benzamide compounds and methods of use thereof. Google Patents.
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An In-depth Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide as a Putative Histone Deacetylase Inhibitor
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a significant target in modern drug discovery, particularly in oncology. Small molecule inhibitors of HDACs have shown promise as therapeutic agents. This technical guide focuses on the benzamide class of HDAC inhibitors, with a specific emphasis on the putative inhibitor, 3-amino-N-(4-fluorophenyl)benzamide. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide will provide a comprehensive framework for its synthesis, characterization, and evaluation as an HDAC inhibitor. This will be achieved by drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of related benzamide inhibitors, and detailed experimental protocols. We will leverage data from structurally analogous compounds to hypothesize its potential efficacy and guide researchers in its investigation.
Introduction to Histone Deacetylases and their Inhibition
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[2] The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[3]
HDACs are categorized into four classes based on their homology to yeast HDACs:
-
Class I: HDACs 1, 2, 3, and 8 are primarily localized in the nucleus.[4]
-
Class II: Divided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), which can shuttle between the nucleus and cytoplasm.[4]
-
Class III: The sirtuins (SIRT1-7), which are NAD+-dependent enzymes.[4]
-
Class IV: HDAC11, which shares features of both Class I and II enzymes.[4]
The inhibition of HDACs can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[4] This has driven the development of numerous HDAC inhibitors (HDACis), several of which have received FDA approval for the treatment of hematological malignancies.[2]
The Benzamide Scaffold in HDAC Inhibition
Benzamides represent a significant class of HDAC inhibitors.[5] The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group.[2] In the case of benzamide inhibitors, the 2-aminobenzamide moiety often serves as the ZBG, chelating the zinc ion in the active site of the enzyme.[2][5]
Structure-Activity Relationship (SAR) of Aminobenzamide Inhibitors
The position of the amino group on the benzamide ring is a critical determinant of HDAC inhibitory activity. Extensive research has demonstrated that a 2-amino substitution is crucial for potent inhibition of Class I HDACs.[4] This is because the ortho-amino group forms key hydrogen bond interactions with residues in the active site, in addition to the zinc chelation by the amide carbonyl.[4] In contrast, compounds lacking this 2-amino group are often devoid of significant Class I HDAC inhibitory potency.[4]
The subject of this guide, This compound , possesses a meta-amino group. Based on established SAR, it is hypothesized that this compound will exhibit significantly weaker Class I HDAC inhibition compared to its 2-amino isomer. However, it may possess activity against other HDAC isoforms or other off-target activities. It is also a known inhibitor of poly (ADP-ribose) polymerase (PARP).[6][7]
The N-(4-fluorophenyl) moiety acts as the "cap" group, which interacts with residues on the rim of the HDAC active site. The fluorine substitution can influence pharmacokinetic properties such as metabolic stability and membrane permeability.[5]
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward amide coupling reaction. A proposed synthetic route is outlined below.
Proposed Synthetic Pathway
A common method for the synthesis of such benzamides involves the reaction of a substituted benzoic acid with a substituted aniline.[8] In this case, 3-aminobenzoic acid would be coupled with 4-fluoroaniline. To facilitate this, the carboxylic acid is typically activated first.
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Activation of 3-Aminobenzoic Acid:
-
To a solution of 3-aminobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-aminobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve 4-fluoroaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Add a solution of 3-aminobenzoyl chloride in the same solvent dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the final product by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): As an indicator of purity.
-
-
In Vitro Evaluation of HDAC Inhibitory Activity
To determine the HDAC inhibitory potential of this compound, a series of in vitro assays should be performed.
Biochemical HDAC Inhibition Assay
Commercially available HDAC activity assay kits provide a robust platform for measuring the inhibitory activity of a compound against purified HDAC enzymes. These assays are often based on a colorimetric or fluorometric readout.[4]
Experimental Protocol: Colorimetric HDAC Inhibition Assay (General)
-
Plate Preparation: An acetylated histone substrate is coated onto the wells of a microplate.
-
Enzyme and Inhibitor Incubation:
-
Add purified recombinant HDAC enzyme (e.g., HDAC1, 2, 3) to the wells.
-
Add varying concentrations of the test compound (this compound) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
Incubate at 37°C for a defined period (e.g., 60-90 minutes) to allow for deacetylation.[9]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a colorimetric HDAC inhibition assay.
Predicted HDAC Inhibition Profile
Based on the SAR of aminobenzamides, it is predicted that this compound will have weak activity against Class I HDACs. However, for a structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , the following IC₅₀ values have been reported[10]:
| HDAC Isoform | IC₅₀ (nM) for FNA[10] |
| HDAC1 | 842.80 |
| HDAC2 | 949.15 |
| HDAC3 | 95.48 |
| HDAC4, 6, 7, 8, 9 | > 5000 |
This data for FNA, which has a 2-amino-4-fluorophenyl cap group, indicates Class I selectivity with a preference for HDAC3.[10] The different amino substitution on the benzamide ring of our target compound (3-amino vs. 4-bis(2-chloroethyl)amino) and the aniline portion (unsubstituted vs. 2-amino) would likely result in a different inhibition profile.
Cellular Assays for Evaluating Biological Effects
Should in vitro assays indicate inhibitory activity, the next step is to assess the compound's effects in a cellular context.
Western Blot Analysis of Histone Acetylation
A hallmark of HDAC inhibition is the accumulation of acetylated histones. This can be readily assessed by Western blotting.
Experimental Protocol: Western Blot
-
Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa, HCT116) with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the acetylated histone bands relative to the loading control would indicate HDAC inhibition.
Cell Proliferation and Viability Assays
HDAC inhibitors are expected to reduce cancer cell proliferation. This can be measured using assays such as the MTT or MTS assay.
Cell Cycle Analysis
HDAC inhibitors often induce cell cycle arrest. This can be analyzed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate cell cycle arrest. For instance, the related compound FNA was shown to induce G2/M phase arrest in HepG2 cells.[10]
Apoptosis Assays
Induction of apoptosis is a key mechanism of action for many anticancer drugs, including HDAC inhibitors.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the compound for a defined period.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The related compound FNA was found to promote apoptosis in HepG2 cells.[10]
Caption: Postulated mechanism of anti-cancer action for an HDAC inhibitor.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the investigation of this compound as a potential HDAC inhibitor. While established structure-activity relationships for aminobenzamide HDAC inhibitors suggest that the 3-amino substitution may not be optimal for potent Class I HDAC inhibition, empirical validation is essential. The proposed synthetic route and detailed experimental protocols for in vitro and cellular characterization offer a clear path for researchers to systematically evaluate this compound.
Future studies should focus on:
-
Synthesis and full characterization of this compound.
-
Comprehensive profiling against all HDAC isoforms to determine its potency and selectivity.
-
Investigation of its PARP inhibitory activity in parallel with its HDAC inhibitory potential.
-
In-depth analysis of its cellular effects on a panel of cancer cell lines.
-
Molecular modeling studies to understand its binding mode within the active sites of HDACs and/or PARP.
By following the methodologies outlined in this guide, the scientific community can definitively determine the therapeutic potential of this compound and further refine our understanding of the structure-activity relationships of benzamide-based enzyme inhibitors.
References
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Oncology. [Link]
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022). International Journal of Molecular Sciences. [Link]
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4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Oncology. [Link]
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New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2021). Molecules. [Link]
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Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Journal of Medicinal Chemistry. [Link]
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The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). Molecules. [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Chemistry. [Link]
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Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. [Link]
- US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof. (2018).
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]
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Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). Journal of Medicinal Chemistry. [Link]
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2021). International Journal of Pharmaceutical Research. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Taylor & Francis Online. [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. [Link]
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Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin. (2024). Blood. [Link]
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Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2023). Molecules. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PubMed. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2025). ResearchGate. [Link]
-
Hydroxamic Acid-Based HDAC. (2022). Turkish Journal of Pharmaceutical Sciences. [Link]
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Unlocking the Therapeutic Potential of 3-amino-N-(4-fluorophenyl)benzamide: A Technical Guide to Target Identification and Validation
Abstract
The aminobenzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this privileged class, 3-amino-N-(4-fluorophenyl)benzamide emerges as a compound of significant interest for novel therapeutic development. Its structural features suggest the potential for interaction with a range of biological targets, spanning oncology, neurotherapeutics, and infectious diseases. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. We will begin by constructing a putative pharmacophore model and outlining a computational workflow for target prediction. Subsequently, we will delve into the most promising target classes, providing the scientific rationale for their selection and detailed, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this intriguing molecule.
Introduction: The Promise of a Privileged Scaffold
The N-phenylbenzamide core is a versatile framework capable of engaging in a variety of non-covalent interactions with biological macromolecules. The addition of an amino group at the 3-position of the benzamide ring and a fluorine atom at the 4-position of the N-phenyl ring introduces key electronic and steric features that can significantly influence target binding affinity and selectivity. The amino group can act as a hydrogen bond donor, while the electronegative fluorine atom can modulate the electronic properties of the adjacent phenyl ring and potentially participate in hydrogen bonding or other electrostatic interactions.
Derivatives of aminobenzamides have demonstrated a wide array of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. This documented polypharmacology underscores the importance of a systematic and rigorous approach to identifying the specific therapeutic targets of this compound.
Computational Target Prediction: An In Silico First Approach
Before embarking on extensive and resource-intensive wet-lab experiments, a robust computational analysis can provide valuable insights into the likely biological targets of this compound. This in silico target fishing approach leverages the compound's structural and electronic properties to predict its interactions with known protein structures.
Putative Pharmacophore Model
Based on the structure of this compound, a putative pharmacophore model can be constructed to highlight the key chemical features essential for its biological activity. This model serves as a 3D query for virtual screening of protein target databases.
-
Hydrogen Bond Donor (HBD): The primary amine group (-NH2) on the benzamide ring.
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage.
-
Aromatic Rings (AR): Two aromatic rings that can participate in hydrophobic and π-π stacking interactions.
-
Hydrophobic/Halogen Bond Donor (HY/X): The fluorine atom on the phenyl ring, which contributes to the hydrophobic character and can potentially engage in halogen bonding.
Caption: Putative pharmacophore model for this compound.
Experimental Workflow: In Silico Target Fishing
The following workflow outlines a systematic approach to identifying potential protein targets for this compound using computational methods.[1][2]
Caption: Experimental workflow for in silico target identification.
Protocol 1: In Silico Target Fishing
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its 2D representation (SMILES: Nc1cccc(C(=O)Nc2ccc(F)cc2)c1).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Pharmacophore-Based Virtual Screening:
-
Use the generated pharmacophore model to screen 3D conformer databases of known protein targets (e.g., PharmMapper, ZINCPharmer).
-
Rank the retrieved protein hits based on the fit score to the pharmacophore model.
-
-
Reverse Docking:
-
Perform molecular docking of the energy-minimized ligand against a panel of known protein crystal structures from the Protein Data Bank (PDB).
-
Utilize docking software such as AutoDock Vina or Glide to predict the binding mode and affinity (docking score) of the compound to each protein.
-
-
Target Prioritization:
-
Consolidate the results from both pharmacophore screening and reverse docking.
-
Prioritize targets that appear in the top hits of both methods.
-
Further refine the list by considering the biological relevance of the targets to known activities of similar benzamide compounds.
-
Potential Therapeutic Target Classes and Experimental Validation
Based on the computational predictions and the existing literature on analogous compounds, the following therapeutic target classes are prioritized for experimental validation.
Histone Deacetylases (HDACs)
Scientific Rationale: A structurally related compound, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, has been identified as a potent and selective inhibitor of Class I HDACs.[3] The 2-aminobenzamide moiety is a known zinc-binding group that can chelate the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity.[4]
Potential Indications: Oncology, Neurodegenerative Diseases, Inflammatory Disorders.
Experimental Validation Workflow:
Caption: Workflow for validating HDAC inhibition.
Protocol 2: In Vitro HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual Class I HDAC enzymes (HDAC1, 2, 3).
-
Materials: Recombinant human HDAC1, 2, and 3 enzymes; fluorogenic HDAC substrate (e.g., Fluor-de-Lys®); Trichostatin A (TSA) as a positive control; assay buffer; black 96-well plates.
-
Procedure:
-
Prepare a serial dilution of this compound and TSA in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 3: Western Blot for Histone Acetylation
-
Objective: To assess the effect of this compound on the acetylation status of histones in a cellular context.
-
Materials: Cancer cell line (e.g., HCT116, A549); this compound; cell lysis buffer; primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH); HRP-conjugated secondary antibody; ECL substrate.
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated histone H3.
-
Tyrosine Kinases
Scientific Rationale: Benzamide derivatives have been reported as inhibitors of various tyrosine kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5] Molecular docking studies of related compounds have shown that the benzamide scaffold can fit into the ATP-binding pocket of kinases.[5]
Potential Indications: Oncology.
Experimental Validation Workflow:
Caption: Workflow for validating NF-κB pathway inhibition.
Protocol 5: NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Materials: Cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc); TNF-α or LPS to stimulate the pathway; this compound; Luciferase assay reagent.
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
-
Data Summary and Interpretation
To facilitate the comparison of experimental results, all quantitative data should be summarized in a clear and structured format.
Table 1: Summary of In Vitro Potency
| Target/Assay | IC50 / EC50 (µM) |
| HDAC Inhibition | |
| HDAC1 | |
| HDAC2 | |
| HDAC3 | |
| Kinase Inhibition | |
| [Kinase 1] | |
| [Kinase 2] | |
| NF-κB Inhibition | |
| NF-κB Reporter Assay | |
| Cellular Assays | |
| HCT116 Proliferation | |
| A549 Proliferation |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the identification and validation of the therapeutic targets of this compound. The proposed workflow, combining computational prediction with targeted experimental validation, offers a rational and efficient path to uncovering the full therapeutic potential of this promising compound. The initial focus on HDACs, tyrosine kinases, and the NF-κB pathway is well-supported by the existing literature on analogous structures. Positive results in the outlined validation assays will pave the way for further preclinical development, including lead optimization, pharmacokinetic and toxicological profiling, and ultimately, the translation of this compound into a novel therapeutic agent.
References
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Chen, H., Zhou, J., & Allen, J. A. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 8966–8991. [Link]
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Wang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]
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Reddy, T. S., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 259-263. [Link]
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Hambardzumyan, A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(11), 1362. [Link]
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Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(16), 8899. [Link]
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Li, S., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(19), 6539. [Link]
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Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 8(6), 979-991. [Link]
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structure-activity relationship of 3-amino-N-(4-fluorophenyl)benzamide analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-amino-N-(4-fluorophenyl)benzamide Analogs
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This guide provides a detailed examination of the structure-activity relationships (SAR) for analogs based on this core. We will dissect the key pharmacophoric elements, explore synthetic strategies for analog generation, and analyze how specific structural modifications influence biological activity, with a primary focus on PARP1 inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.
Introduction: The Benzamide Scaffold in Enzyme Inhibition
Benzamide derivatives are a cornerstone in modern drug discovery, demonstrating a remarkable versatility in targeting various enzyme classes. Their utility stems from the ability of the benzamide functional group to act as a bioisostere of nicotinamide, the endogenous substrate for NAD+-dependent enzymes. This mimicry is particularly effective in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical regulators of DNA repair and cell death pathways.[1][2]
The parent compound, 3-aminobenzamide, is a well-established and potent inhibitor of PARP.[3][4][5] Its mechanism involves competitive binding at the NAD+ catalytic site of PARP1, preventing the synthesis of poly(ADP-ribose) chains that are crucial for recruiting DNA repair machinery to sites of single-strand breaks.[6][7] This inhibition of DNA repair has been successfully exploited in oncology, particularly for cancers with deficiencies in alternative DNA repair pathways, such as those with BRCA1/2 mutations.
This guide focuses specifically on the This compound core, which combines the established PARP-inhibiting features of the 3-aminobenzamide moiety with an N-aryl substituent frequently found in kinase inhibitors. Understanding the interplay between these structural components is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Core Scaffold Analysis and Key Pharmacophoric Features
The this compound structure can be dissected into three key regions, each contributing to its interaction with the target enzyme and overall pharmacological profile.
-
Region A: The Benzamide Moiety: This is the primary pharmacophore responsible for PARP inhibition. The carboxamide group mimics the nicotinamide portion of NAD+, forming critical hydrogen bonds with amino acid residues in the enzyme's active site, such as Gly863 and Ser904 in PARP1.
-
Region B: The 3-Amino Group: The position of the amino group on the benzoyl ring is critical. The meta-position is optimal for PARP inhibition. This group can serve as a hydrogen bond donor and provides a key vector for further chemical modification to explore the solvent-exposed region of the binding pocket.
-
Region C: The N-(4-fluorophenyl) Group: This lipophilic group occupies a hydrophobic pocket within the enzyme's active site. The fluorine atom can modulate electronic properties, improve metabolic stability, and potentially form specific interactions (e.g., halogen bonds or hydrogen bonds) with the protein. Its presence is also a common feature in scaffolds designed to target the ATP-binding site of protein kinases.
Caption: Key pharmacophoric regions of the core scaffold.
General Synthesis Strategy
Analogs of this compound are typically synthesized via a robust and versatile multi-step sequence. The most common approach involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group to the key amine.
This strategy allows for the late-stage introduction of the 3-amino group, enabling the synthesis of a diverse library of analogs by varying the aniline coupling partner in the first step.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-nitro-N-(4-fluorophenyl)benzamide
-
To a solution of 3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 volumes), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The reaction progress can be monitored by TLC.
-
In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and pyridine (1.5 eq) in DCM (5 volumes).
-
Cool the aniline solution to 0 °C and add the freshly prepared 3-nitrobenzoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford pure 3-nitro-N-(4-fluorophenyl)benzamide.
Step 2: Reduction to this compound
-
Dissolve the 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) from Step 1 in ethanol or methanol (15 volumes).
-
Add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Subject the mixture to hydrogenation on a Parr shaker apparatus under hydrogen gas (40-50 psi) for 3-5 hours, or use ammonium formate with catalytic Pd/C for transfer hydrogenation.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by recrystallization or column chromatography to yield the final product, this compound.
Caption: General synthetic workflow for analog preparation.
Structure-Activity Relationship (SAR) Analysis
The following SAR insights are synthesized from studies on 3-aminobenzamide and related benzamide inhibitors targeting PARP and protein kinases.
Modifications of the 3-Amino Group (Region B)
The 3-amino group is a critical anchor but also a prime site for modification to enhance activity or modulate properties.
-
N-Alkylation: Small alkyl groups (e.g., methyl) on the 3-amino group are generally well-tolerated and can improve metabolic stability.[8]
-
N-Acylation: Acylation of the 3-amino group can have variable effects. While it removes a hydrogen bond donor, the acyl group can pick up new, favorable interactions in the active site. For example, small acyl groups may enhance potency, while bulky groups are often detrimental.
-
Positional Isomerism: Moving the amino group to the 2-position (ortho) or 4-position (para) generally leads to a significant loss of PARP inhibitory activity. The meta-position provides the optimal geometry for interaction with the PARP active site.
Modifications of the Benzamide Ring (Region A)
Substitutions on the benzoyl ring can fine-tune the electronic properties and orientation of the molecule within the binding pocket.
-
Position 4: Introduction of small electron-donating groups, such as a methoxy group, has been shown in related scaffolds to maintain or slightly improve activity.[8]
-
Positions 2, 5, 6: These positions are more sterically constrained. Introduction of substituents, particularly bulky ones, often leads to a decrease in binding affinity due to steric clashes with the enzyme active site.
Modifications of the N-(4-fluorophenyl) Group (Region C)
This region explores a more hydrophobic pocket, and modifications here can significantly impact both potency and selectivity.
-
Fluorine Position: The para-position for fluorine is often optimal. It can enhance binding affinity and improve metabolic stability by blocking a potential site of oxidation. Moving the fluorine to the meta or ortho position can alter the dihedral angle between the rings and affect binding.
-
Additional Substituents: Adding small, lipophilic groups to the fluorophenyl ring, such as a methyl or trifluoromethyl group, can increase potency by improving hydrophobic interactions, a common strategy in kinase inhibitor design.[3]
-
Ring Replacement: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, pyrazole) is a valid strategy to explore different hydrogen bonding patterns and improve physicochemical properties, though this often leads to a different class of inhibitors.
Inferred SAR Summary Table
The following table summarizes the expected impact of various substitutions on PARP1 inhibitory activity, based on data from related aminobenzamide analogs.
| Compound ID | Modification from Core Scaffold | Rationale / Predicted Impact on PARP1 IC50 |
| Core | This compound | Baseline Potency (Expected Low µM) |
| Analog 1 | 3-(acetylamino)-... | May increase potency by forming new interactions. |
| Analog 2 | 4-amino-N-(4-fluorophenyl)benzamide | Significant loss of activity due to incorrect geometry. |
| Analog 3 | 3-amino-N-phenylbenzamide | Reduced potency; 4-fluoro group is important. |
| Analog 4 | 3-amino-N-(2,4-difluorophenyl)benzamide | Potentially increased potency due to enhanced interactions. |
| Analog 5 | 3-amino-N-(4-fluoro-3-methylphenyl)benzamide | Potentially increased potency via hydrophobic interactions. |
Mechanism of Action: PARP1 Inhibition
The primary mechanism of action for this class of compounds is the competitive inhibition of PARP1. The process is initiated when PARP1 detects a single-strand break in DNA.[7]
-
DNA Damage Detection: The N-terminal zinc finger domains of PARP1 recognize and bind to the site of the DNA break.
-
Enzyme Activation: This binding event triggers a conformational change, activating the C-terminal catalytic domain.
-
Inhibitor Binding: The this compound analog, mimicking NAD+, enters the catalytic site. The benzamide core forms key hydrogen bonds with Gly863 and Ser904, while the N-aryl group occupies an adjacent hydrophobic pocket.
-
Inhibition of PARylation: By occupying the active site, the inhibitor prevents the binding of NAD+ and the subsequent synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other target proteins.[6]
-
Stalled DNA Repair: Without the PAR chain scaffold, the recruitment of downstream DNA repair proteins (like XRCC1) is blocked, leading to the accumulation of unrepaired single-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA-mutant cancers), these persistent single-strand breaks are converted to toxic double-strand breaks during replication, leading to cell death through a process known as synthetic lethality.
Caption: Mechanism of PARP1 inhibition by benzamide analogs.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent PARP inhibitors. The structure-activity relationships indicate that the 3-aminobenzamide core is essential for binding to the nicotinamide site, while the N-(4-fluorophenyl) moiety provides crucial hydrophobic interactions and opportunities for further optimization.
Future work in this area should focus on:
-
Systematic Modification: Synthesizing and testing a focused library of analogs based on the SAR principles outlined in this guide to generate quantitative data (IC50 values) and confirm the inferred relationships.
-
Selectivity Profiling: Assessing the activity of potent analogs against other PARP family members and a panel of protein kinases to understand their selectivity profile.
-
ADME/Tox Profiling: Evaluating lead compounds for their absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with drug-like characteristics.
By applying these principles, researchers can effectively navigate the chemical space around this versatile scaffold to develop novel and effective therapeutics for cancer and other diseases where PARP inhibition is a validated strategy.
References
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PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. [Link][1]
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Cinar, M. et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure. [Link][3]
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PubChem. N
1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. National Center for Biotechnology Information. [Link][9] -
Mao, P.T. et al. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class I histone deacetylases inhibitors. Bioorganic & Medicinal Chemistry. [Link][10]
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Hanzlikova, H. et al. (2017). The taming of PARP1 and its impact on NAD+ metabolism. PLOS Genetics. [Link][6]
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Johnston, D. H. & Taylor, C. R. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E. [Link][11][12]
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Hanzlikova, H. et al. (2017). The taming of PARP1 and its impact on NAD+ metabolism. PLOS Genetics. [Link][6]
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Devine, S. M. et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. [Link][13]
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Gazzin, E. et al. (2017). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link][2]
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Wrobel, D. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link][14]
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An In-Depth Technical Guide to the In Vitro Screening of 3-amino-N-(4-fluorophenyl)benzamide
This guide provides a comprehensive framework for the in vitro screening of 3-amino-N-(4-fluorophenyl)benzamide, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidating the compound's biological activity. The methodologies presented herein are grounded in established scientific principles to ensure robust and reproducible data generation, fostering a thorough understanding of the compound's mechanism of action and therapeutic potential.
Introduction: The Rationale for Screening this compound
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives of benzamide have been reported to exhibit anticonvulsant, anticancer, and enzyme-inhibiting properties.[1][2] Specifically, the presence of an amino group and a fluorinated phenyl ring in this compound suggests the potential for diverse molecular interactions and biological effects. A systematic in vitro screening cascade is therefore essential to identify and characterize its pharmacological profile.
This guide proposes a tiered screening approach, commencing with broad assessments of cytotoxicity to establish a safe therapeutic window. Subsequent tiers will delve into specific mechanistic hypotheses, including enzyme inhibition and receptor modulation, informed by the rich chemical history of benzamide derivatives. Finally, phenotypic screening will be employed to uncover novel, unanticipated biological activities in more complex, disease-relevant cellular models.
Tier 1: Foundational Cytotoxicity and Cell Viability Assessment
A critical initial step in the evaluation of any novel compound is to determine its inherent cytotoxicity.[3] This foundational data informs the concentration range for all subsequent assays and provides an early indication of potential therapeutic index. A panel of cell lines, representing both cancerous and non-cancerous tissues, should be utilized to assess for selective toxicity.
Recommended Cell Lines
| Cell Line | Tissue of Origin | Rationale |
| HEK293 | Human Embryonic Kidney | Commonly used non-cancerous control. |
| MCF-7 | Human Breast Cancer | Representative of estrogen receptor-positive breast cancer. |
| K562 | Human Myelogenous Leukemia | A well-characterized leukemia cell line.[4] |
| A549 | Human Lung Carcinoma | A common model for lung cancer.[5] |
| SH-SY5Y | Human Neuroblastoma | Relevant for assessing potential neurotoxicity or neuroprotective effects, given the anticonvulsant potential of related compounds.[1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Tier 2: Mechanistic and Target-Based Screening
Based on the known activities of structurally related benzamide compounds, a targeted screening approach can be employed to investigate plausible mechanisms of action.
Hypothesis 1: Histone Deacetylase (HDAC) Inhibition
Several benzamide derivatives are known to be potent HDAC inhibitors, a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[2]
A commercially available fluorometric HDAC assay kit can be used for this purpose.
Protocol:
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.
-
Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
Hypothesis 2: Other Enzyme Inhibition
The benzamide scaffold is present in inhibitors of various other enzymes.[6][7][8] A broader enzyme inhibition screen against a panel of relevant enzymes is recommended.
| Enzyme Target | Rationale |
| Tyrosinase | Implicated in melanin synthesis; inhibitors have applications in cosmetics and medicine.[6] |
| Glucokinase | A key regulator of glucose metabolism and a target for type 2 diabetes.[9] |
| Cyclooxygenases (COX-1/2) | Targets for anti-inflammatory drugs. |
| Monoamine Oxidases (MAO-A/B) | Targets for antidepressants and neuroprotective agents. |
The screening against this panel can be outsourced to specialized contract research organizations (CROs) or conducted in-house using commercially available assay kits.
Tier 3: Phenotypic Screening for Novel Activities
Phenotypic screening allows for the discovery of novel biological activities without a preconceived mechanistic hypothesis.[10][11][12] This approach is particularly valuable for identifying first-in-class therapeutics.[13]
Experimental Protocol: High-Content Imaging for Morphological Profiling
High-content imaging can be used to assess changes in cellular morphology, protein localization, and other cellular features in response to compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed a relevant cell line (e.g., U2OS) in a 96- or 384-well imaging plate. Treat with this compound at various concentrations.
-
Staining: After the desired incubation period, fix the cells and stain with a panel of fluorescent dyes to label the nucleus (e.g., Hoechst), cytoplasm, and cytoskeleton (e.g., phalloidin).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to extract a wide range of quantitative features from the images (e.g., cell shape, size, texture, fluorescence intensity).
-
Data Analysis: Compare the morphological profile of compound-treated cells to that of control cells and reference compounds with known mechanisms of action.
Data Interpretation and Path Forward
The data generated from this tiered screening approach will provide a comprehensive initial profile of this compound.
-
Tier 1 data will establish the compound's cytotoxicity profile and guide the selection of appropriate concentrations for further studies.
-
Tier 2 data will provide insights into its potential mechanism of action by identifying specific molecular targets.
-
Tier 3 data may reveal novel and unexpected biological activities, opening up new avenues for therapeutic development.
Positive "hits" from any of these screens will require further validation through secondary assays, mechanism of action studies, and ultimately, in vivo efficacy and safety studies.
Visualizations
Experimental Workflow
Caption: Tiered in vitro screening workflow for this compound.
Potential HDAC Inhibition Signaling Pathway
Caption: Hypothesized signaling pathway for HDAC inhibition by this compound.
References
- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.
-
Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed. Available at: [Link]
- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents.
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at: [Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. Available at: [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]
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Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]
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Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. Available at: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
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biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives - ResearchGate. Available at: [Link]
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Phenotypic screening - Wikipedia. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. Available at: [Link]
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Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. Available at: [Link]
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The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available at: [Link]
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Phenotypic Screening - BioScience - Sygnature Discovery. Available at: [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. Available at: [Link]
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Enzyme Inhibition Studies | BioIVT. Available at: [Link]
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Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available at: [Link]
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New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC - NIH. Available at: [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Available at: [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC - PubMed Central. Available at: [Link]
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functional in vitro assays for drug discovery - YouTube. Available at: [Link]
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Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science Publishers. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
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Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed. Available at: [Link]
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The Unexplored Potential of 3-amino-N-(4-fluorophenyl)benzamide: A Technical Guide for Researchers
Introduction: The Benzamide Scaffold as a Privileged Core in Medicinal Chemistry
The benzamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through well-defined hydrogen bonding patterns and favorable pharmacokinetic properties.[1] Derivatives of this versatile core have been successfully developed into therapies for a diverse range of conditions, from neurological disorders to oncology.[2][3][4] This guide focuses on a specific, yet underexplored, member of this chemical family: 3-amino-N-(4-fluorophenyl)benzamide .
While direct literature on this exact compound is sparse, its structural motifs—a 3-amino substituted benzoyl ring and a 4-fluorophenyl amide substituent—are present in numerous biologically active molecules. This guide will, therefore, serve as a technical primer for researchers by:
-
Proposing a robust and well-precedented synthetic route.
-
Predicting its key physicochemical properties.
-
Synthesizing the existing literature on structurally related analogs to forecast its potential biological activities and mechanisms of action.
-
Providing detailed, field-proven experimental protocols for its synthesis and biological evaluation.
This document is intended to be a roadmap for unlocking the potential of this compound as a novel research tool or a starting point for new therapeutic development.
Chemical Synthesis: A Proposed Pathway
The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry. Based on analogous preparations of related compounds, a reliable two-step synthesis for this compound can be proposed, starting from 3-nitrobenzoyl chloride and 4-fluoroaniline.[2][5] The causality behind this proposed pathway lies in the robust nature of amide bond formation and the high efficiency of nitro group reduction.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-fluorophenyl)-3-nitrobenzamide
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 volumes). Add triethylamine (TEA, 1.2 eq) to the solution to act as an acid scavenger.
-
Reaction Setup: Place the flask in an ice bath and stir for 15 minutes.
-
Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The rationale for TLC is to ensure the complete consumption of the starting aniline.
-
Work-up: Upon completion, quench the reaction with the addition of deionized water. Transfer the mixture to a separatory funnel, and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the intermediate, N-(4-fluorophenyl)-3-nitrobenzamide.
Step 2: Synthesis of this compound
-
Catalyst Setup: In a Paar hydrogenation bottle, add the synthesized N-(4-fluorophenyl)-3-nitrobenzamide (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C, approx. 5-10% w/w).
-
Hydrogenation: Add ethanol as the solvent and place the vessel on a Paar shaker apparatus. Purge the system with nitrogen gas before introducing hydrogen gas (typically at a pressure of 40-50 psi).
-
Reaction Monitoring: The reaction is typically complete within 3-4 hours. Monitor the consumption of the starting material by TLC. The disappearance of the nitro compound spot confirms the completion of the reaction.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol to ensure complete recovery of the product.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The purity can be assessed by NMR and mass spectrometry, and if necessary, further purification can be achieved by column chromatography on silica gel.
Predicted Physicochemical Properties
While experimental data for this compound is not available, we can predict its key physicochemical properties based on its structure and data from close isomers available in public databases. These properties are crucial for predicting its behavior in biological systems, such as membrane permeability and solubility.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₁FN₂O | - |
| Molecular Weight | 230.24 g/mol | [6] |
| XLogP3 | ~2.6 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 2 | [6] |
Note: Values are based on the closely related isomer N-(4-amino-3-fluorophenyl)benzamide and should be considered as estimates.
Potential Biological Activities and Therapeutic Targets: An Analog-Based Review
The true value of this compound lies in its potential biological activities, which can be inferred from the extensive research on its structural analogs. The specific placement of the amino and fluoro groups can significantly influence target binding and metabolic stability.
Caption: Potential therapeutic applications of this compound based on its structural analogs.
Anticonvulsant Activity
A significant body of patent literature describes 3- and 4-amino-N-(alkylphenyl) benzamides as potent anticonvulsant agents.[2] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock-induced seizure test, which is indicative of potential utility in treating generalized tonic-clonic seizures in humans.[2]
-
Mechanistic Insight: While the exact mechanism for this class of compounds is not fully elucidated in the provided literature, their activity in the maximal electroshock model suggests a mechanism involving the modulation of voltage-gated sodium channels, which would stabilize neuronal membranes and prevent seizure propagation.
-
Relevance of this compound: The core 3-aminobenzamide structure is a key feature of these active anticonvulsants. The N-(4-fluorophenyl) substitution in our target molecule is a critical modification. The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration, both of which are desirable properties for a centrally acting agent.
Anticancer Potential
The benzamide scaffold is prevalent in oncology research, with several analogs demonstrating potent anticancer effects through various mechanisms.
-
Prodrugs for Targeted Therapy: 4-amino-fluorobenzamides have been explored as prodrugs in antibody-directed enzyme prodrug therapy (ADEPT).[3] In this approach, a relatively non-toxic prodrug is activated to a potent cytotoxic agent at the tumor site by a targeted enzyme. The fluorinated benzamide core is crucial for the stability and eventual activation of these molecules.
-
Epigenetic Modulation: Derivatives of 4-amino-N-(4-aminophenyl)benzamide have been identified as inhibitors of DNA methyltransferases (DNMTs).[4] DNMTs are critical enzymes in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Furthermore, other aminobenzamide derivatives have been developed as selective inhibitors of histone deacetylases (HDACs), another important class of epigenetic modifiers.[7]
-
Relevance of this compound: The presence of the amino and fluoro substituents makes this compound an interesting candidate for evaluation as an epigenetic modulator or as a scaffold for anticancer prodrugs. The 3-amino group could serve as a key interaction point within the active site of enzymes like DNMTs or HDACs.
Treatment of Metabolic Diseases
Recent patent applications have disclosed the use of amino-aryl-benzamide compounds for the treatment of nonalcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[8] This suggests that this class of compounds may have beneficial effects on metabolic pathways related to lipid accumulation and inflammation in the liver.
-
Relevance of this compound: While the specific structures in these patents vary, the general amino-benzamide scaffold is the common feature. Investigating our target compound in models of metabolic disease could uncover a novel therapeutic application.
Proposed Biological Evaluation: A Step-by-Step Workflow
To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. This ensures a logical progression from broad, cell-based assays to more specific mechanistic and in vivo studies.
Biological Screening Cascade
Caption: A proposed workflow for the biological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Screening
This initial screen provides a broad assessment of the compound's potential as an anticancer agent.
-
Cell Lines: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, lung, colon, etc.).
-
Assay Principle: Use a colorimetric or fluorometric assay that measures cell viability, such as the MTT or resazurin reduction assay. The principle is that viable cells with active metabolism convert the substrate into a colored or fluorescent product.
-
Procedure: a. Plate the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. c. After the incubation period, add the viability reagent and incubate for the recommended time. d. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) for each cell line. This will identify if the compound has cytotoxic effects and if it shows any selectivity towards certain cancer types.[4]
Protocol 2: Target-Based Mechanistic Assays
If the compound shows interesting activity in the primary screen, or to investigate its potential as an anticonvulsant, target-based assays are the next logical step.
-
DNMT/HDAC Inhibition Assays:
-
Principle: Use commercially available kits that measure the activity of recombinant human DNMT or HDAC enzymes. These kits often use a fluorescently labeled substrate that becomes detectable upon enzyme activity.
-
Procedure: In a microplate format, combine the recombinant enzyme, the appropriate substrate, and varying concentrations of this compound.
-
Data Analysis: Measure the fluorescence or luminescence and calculate the IC₅₀ value for the inhibition of each enzyme. This will determine if the compound directly interacts with these epigenetic targets.[4][7]
-
-
Maximal Electroshock (MES) Seizure Model (In Vivo):
-
Principle: This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[2]
-
Procedure: a. Administer this compound (typically via intraperitoneal injection) to rodents at various doses. b. At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes. c. Observe the animals for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED₅₀). This provides a measure of the compound's in vivo anticonvulsant potency.
-
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, the wealth of data on its structural analogs strongly suggests its potential as a valuable chemical probe and a starting point for drug discovery. The proposed synthetic route is robust and relies on well-understood chemical transformations. The analog-based review points towards promising avenues of investigation in epilepsy, oncology, and metabolic diseases.
The experimental workflows provided in this guide offer a clear and logical path for any researcher wishing to explore the properties of this compound. The key to unlocking its potential will be a systematic evaluation of its activity in the proposed assays. Future work should focus on confirming its synthesis, characterizing its physicochemical properties, and performing the outlined biological screens. The results of these studies will undoubtedly provide valuable insights into the structure-activity relationships of the aminobenzamide class and could lead to the development of novel therapeutic agents.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
- Shank, R. P., & Maryanoff, B. E. (1987). 3-and 4-amino-n (alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
- HepatoChem, Inc. (2018). Amino-aryl-benzamide compounds and methods of use thereof.
- The Cancer Research Campaign Technology Limited. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
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Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(10), 1074-1085. [Link]
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Al-Haddy, M. A., et al. (2021). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2021(4), M1296. [Link]
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Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
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PubChem. (n.d.). 3-amino-N-(p-tolyl)benzamide. Retrieved January 28, 2026, from [Link]
- Rajanarendar, E., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 8(9), 1145-1157. (Note: This is a representative reference for synthesis of related structures, not directly from search results for the target molecule).
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Limban, C., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(16), 4983. [Link]
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PubChem. (n.d.). N-(4-amino-3-fluorophenyl)benzamide. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). 3-amino-2-chloro-N-(4-fluorophenyl)benzamide. Retrieved January 28, 2026, from [Link]
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Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 27(8), 2415. [Link]
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Bertrand, B., et al. (2015). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry, 97, 142-153. [Link]
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Methodological & Application
Synthesis of 3-amino-N-(4-fluorophenyl)benzamide: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-amino-N-(4-fluorophenyl)benzamide, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental choices involved.
Introduction
The benzamide moiety is a cornerstone in the architecture of numerous pharmaceutical agents and functional materials. The specific molecule, this compound, incorporates a versatile free amine for further derivatization and a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity. The synthesis of this compound is a classic example of amide bond formation, a fundamental reaction in organic chemistry.[1] This protocol will detail a robust and widely applicable method using a carbodiimide coupling agent, providing a reliable pathway to this important intermediate.
Reaction Principle: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, primarily because the carboxylic acid protonates the amine to form a non-reactive carboxylate-ammonium salt.[2] To overcome this, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
This protocol employs the widely used coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). The mechanism, in brief, involves the reaction of the carboxylic acid (3-aminobenzoic acid) with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (4-fluoroaniline). The addition of HOBt can further enhance the efficiency and reduce side reactions by forming an active ester intermediate, which then cleanly reacts with the amine to yield the desired amide.[3]
Materials and Methods
Reactants and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 99-05-8 | Skin/eye/respiratory irritant[4][5][6] |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | Harmful if swallowed, causes severe skin burns and eye damage[7][8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | 1892-57-5 | Skin/eye irritant |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 | Explosive when dry, skin/eye irritant |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Flammable, corrosive, toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, eye/respiratory irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, skin/respiratory irritant, neurotoxin |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | - |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Note: Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6][7][9]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (1.0 eq.).
-
Dissolve the 3-aminobenzoic acid in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of acid).
-
Add 4-fluoroaniline (1.0 eq.) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acidic protons, driving the reaction forward.
-
Cool the flask to 0 °C in an ice bath.
-
-
Coupling Agent Addition:
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) to the cooled solution.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any exotherm.[10]
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight (12-18 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Deionized water (2x) to remove the water-soluble urea byproduct of EDC and excess HOBt.
-
Saturated aqueous sodium bicarbonate solution (1x) to remove any unreacted 3-aminobenzoic acid.
-
Brine (1x) to aid in the separation of the aqueous and organic layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol
The crude product can be purified by one of the following methods, depending on the purity and nature of the impurities.
-
Recrystallization: This is often the preferred method for crystalline solids.[11]
-
Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, purification by silica gel column chromatography is recommended.
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum will show distinct signals for the aromatic protons on both the aminobenzoyl and fluorophenyl rings.
-
The amide N-H proton will likely appear as a broad singlet.
-
The amino (-NH₂) protons will also likely appear as a broad singlet.
-
The integration of the signals will correspond to the number of protons in each environment.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show a signal for the carbonyl carbon of the amide group, typically in the range of 165-175 ppm.
-
Distinct signals will be observed for the aromatic carbons. The carbon attached to the fluorine atom will show a characteristic coupling (C-F coupling).
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the amide will be present, typically around 1650 cm⁻¹.
-
N-H stretching vibrations for the amide and amine groups will be observed in the region of 3200-3500 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₃H₁₁FN₂O, MW: 230.24 g/mol ).
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in this protocol.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Specific Hazards:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive coupling reagents | Use fresh EDC and HOBt. Ensure anhydrous conditions. |
| Insufficient base | Ensure the correct stoichiometry of DIPEA is used. | |
| Low reactivity of aniline | Consider alternative, more potent coupling agents or reaction at a slightly elevated temperature.[14] | |
| Presence of starting material after reaction | Incomplete reaction | Extend the reaction time. |
| Insufficient coupling reagent | Add a small additional portion of EDC. | |
| Difficult purification | Formation of closely related byproducts | Optimize the reaction conditions to improve selectivity. Use a high-resolution purification technique like preparative HPLC if necessary. |
| Water-soluble byproducts remaining | Ensure thorough aqueous work-up. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently prepare this valuable compound for their downstream applications in drug discovery and materials science. The emphasis on safety, purification, and characterization ensures the integrity of the final product and the safety of the researcher.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubChem. Retrieved from [Link]
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ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Books. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
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MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]
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Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
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Loba Chemie. (2016). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
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SYNTHETIKA. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]
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White Rose eTheses Online. (2016). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
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Application Note: Synthesis of 3-amino-N-(4-fluorophenyl)benzamide via Amide Coupling
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 3-amino-N-(4-fluorophenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the amide coupling reaction between 3-aminobenzoic acid and 4-fluoroaniline. This document outlines the mechanistic principles, offers a detailed, step-by-step experimental protocol, and provides expert insights into reaction optimization, troubleshooting, and product characterization. The methodologies are designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, renowned for its exceptional stability and prevalence in a vast array of biologically active molecules, including approximately 25% of all marketed pharmaceuticals.[1][2] Its synthesis via the coupling of a carboxylic acid and an amine is one of the most frequently performed transformations in drug discovery.[3] The target molecule, this compound, is an N-aryl benzamide, a class of compounds widely present in pharmaceuticals, agrochemicals, and industrial materials.[2][4] This guide details a robust and efficient method for its synthesis, focusing on practical application and mechanistic understanding.
Mechanistic Principles of Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures (often >200 °C) to eliminate water, conditions that are incompatible with most functionalized molecules.[5] Therefore, the reaction necessitates the activation of the carboxylic acid to transform the hydroxyl group into a better leaving group.[6] This is achieved using a "coupling reagent." The general process occurs in two main steps:
-
Activation: The carboxylic acid (3-aminobenzoic acid) reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[6]
-
Coupling: The amine (4-fluoroaniline) then acts as a nucleophile, attacking the activated carbonyl carbon, leading to the formation of the amide bond and the release of a byproduct derived from the coupling agent.[6]
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[7] Other powerful reagents include uronium/aminium salts like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), which often lead to faster reactions and higher yields.[8][9]
For this specific synthesis, we will detail a protocol using HATU, a highly efficient reagent known for rapid coupling rates and minimal side reactions.[8] The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, facilitating its attack on the HATU reagent.[9][10]
Caption: Figure 1: Generalized HATU-Mediated Amide Coupling Mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 137 | 1.0 | 1.0 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 111 | 1.0 | 1.0 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 418 | 1.1 | 1.1 |
| DIPEA | C₈H₁₉N | 129.24 | 340 µL | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | - |
| Saturated NaCl (brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
3.2. Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
-
Reactant Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (137 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 340 µL, 2.0 mmol) to the solution. Stir for 5 minutes. The solution may change color.
-
Amine Addition: Add 4-fluoroaniline (111 mg, 1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (25 mL).
-
Shake the funnel and separate the layers.
-
Wash the organic layer with water (2 x 25 mL) and then with saturated aqueous NaCl (brine) (1 x 25 mL) to remove residual DMF and water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure this compound as a solid.[11][12]
Optimization and Troubleshooting
Amide coupling reactions can sometimes present challenges such as low yields, incomplete conversion, or difficult purification.[6] Below are common issues and field-proven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive amine. | 1. Use a fresh bottle of HATU or other coupling reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature to 40-50 °C or allow to react overnight. |
| Formation of N-acylurea Byproduct | (Primarily with carbodiimide reagents like EDC/DCC). The O-acylisourea intermediate rearranges.[7] | This is less common with HATU. If using EDC, ensure HOBt is added to trap the active ester and prevent rearrangement. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Byproducts from the coupling reagent (e.g., urea from EDC/DCC). | 1. Perform multiple aqueous washes during work-up.2. HATU byproducts are generally water-soluble and easily removed. If using DCC, the DCU byproduct is often filtered off, but residual amounts can be tricky.[13] |
| Side reaction on 3-amino group | The amino group on 3-aminobenzoic acid could potentially react. | Under these conditions, the carboxylic acid is preferentially activated and reacts much faster. If self-polymerization is an issue, consider protecting the amino group (e.g., as a Boc carbamate) prior to coupling, followed by a deprotection step. |
Product Characterization
To confirm the identity and purity of the final product, this compound, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra should show characteristic peaks for the aromatic protons and carbons of both rings, as well as the amide N-H proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 231.09).
-
Melting Point: To assess the purity of the crystalline solid product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretch (around 3300-3500 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).
Conclusion
The synthesis of this compound via a HATU-mediated amide coupling is a reliable and efficient method suitable for laboratory-scale production. This protocol, grounded in established mechanistic principles, provides a clear pathway for obtaining high-purity material. By understanding the key reaction parameters and potential troubleshooting strategies, researchers can confidently apply this methodology to access this and other valuable N-aryl benzamides for applications in drug discovery and materials science.
References
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.com. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Magano, J. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 26(6), 1562-1689. [Link]
- Google Patents. (1987). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
Pawar, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(7), 1156-1184. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Commonorganicchemistry.com. [Link]
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Montalbán, A. G., et al. (2003). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry, 68(22), 8437-8446. [Link]
-
Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
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Reddit. (2022). r/Chempros - amide coupling help. Reddit.com. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]
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El-Sayed, M. A., et al. (2019). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]
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Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2416-2425. [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walshmedicalmedia.com. [Link]
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Reddit. (2024). r/Chempros - EDC-HOBt Amide coupling workup help. Reddit.com. [Link]
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Wikipedia. (n.d.). HATU. En.wikipedia.org. [Link]
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El-Sabbagh, S. H. (2015). Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. ResearchGate. [Link]
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Gopishetti, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore), 36(5), 441-447. [Link]
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ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Researchgate.net. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
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ThabT., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Toxicology and Applied Pharmacology, 282(3), 226-234. [Link]
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Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Masterorganicchemistry.com. [Link]
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Ashworth, I. W., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry, 15(2), 439-445. [Link]
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Blackmond, D. G., et al. (2001). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 66(5), 1602-1608. [Link]
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MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Mdpi.com. [Link]
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Uddin, J., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(23), 7731. [Link]
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MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI.com. [Link]
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Application Notes and Protocols for the Purification of 3-amino-N-(4-fluorophenyl)benzamide
Introduction: The Criticality of Purity for Aryl Amides in Research and Development
3-amino-N-(4-fluorophenyl)benzamide is an aromatic amide containing both an amino and a fluoro functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique physicochemical properties. In the context of drug development, even minute impurities can lead to altered pharmacological profiles, toxicity, or unpredictable side effects. Therefore, the isolation of this compound in a highly pure form is a prerequisite for its reliable downstream application.
This guide provides a comprehensive overview of robust methodologies for the purification of this compound. It delves into the rationale behind the selection of specific techniques, offering detailed, step-by-step protocols for recrystallization and column chromatography. Furthermore, it outlines analytical procedures for the rigorous assessment of final product purity.
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the acylation of 4-fluoroaniline with 3-nitrobenzoyl chloride, followed by the reduction of the nitro intermediate. This process can introduce several impurities that must be effectively removed.
Potential Impurities Include:
-
Unreacted Starting Materials: 4-fluoroaniline and 3-nitrobenzoyl chloride (or its hydrolyzed form, 3-nitrobenzoic acid).
-
The Nitro Intermediate: 3-nitro-N-(4-fluorophenyl)benzamide.
-
Byproducts of Reduction: Incomplete reduction can leave traces of the nitro intermediate. Other byproducts may form depending on the reducing agent used. For instance, with iron in the presence of an acid, iron salts may be generated[1].
The purification strategy must be designed to efficiently separate the desired product from these structurally related compounds.
Purification Strategies: A Two-Fold Approach
A combination of recrystallization and column chromatography is often the most effective strategy for achieving high purity of aromatic amides.
Recrystallization: The First Line of Purification
Recrystallization is a powerful technique for removing bulk impurities, especially when the desired compound is a crystalline solid. The choice of solvent is paramount and is guided by the principle of "like dissolves like," with the ideal solvent dissolving the compound sparingly at room temperature but completely at elevated temperatures.
For a closely related analogue, 3-amino-N-(4-chlorophenyl)benzamide, a mixture of ethyl acetate and n-hexane has been successfully employed for recrystallization[1]. This provides a strong starting point for the purification of this compound.
Protocol for Recrystallization:
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents to identify a suitable system. Good candidates often include esters (ethyl acetate), alcohols (ethanol, isopropanol), and non-polar anti-solvents (hexanes, heptane). A mixed solvent system, such as ethyl acetate/hexane, is highly likely to be effective.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen primary solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excessive amount of solvent.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent (e.g., cold hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Notes |
| Ethanol | Low | High | Small needles | Potential for good recovery. |
| Ethyl Acetate/Hexane | Low | High | Prismatic crystals | A promising system based on analogous compounds[1]. |
| Toluene | Low | Moderate | Slow crystallization | May require extended cooling times. |
| Dichloromethane | High | High | Poor | Not suitable for recrystallization. |
Flash Column Chromatography: For High-Purity Isolation
For the removal of closely related impurities that may co-crystallize with the product, flash column chromatography is the method of choice. The basic nature of the amino group in the target molecule can lead to tailing on standard silica gel due to interactions with acidic silanol groups. To mitigate this, an amine additive like triethylamine can be incorporated into the mobile phase, or an amine-functionalized silica gel can be used[2].
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol for Flash Column Chromatography:
-
Stationary Phase Selection: Standard silica gel (40-63 µm) is a good starting point. If significant tailing is observed, consider using amine-functionalized silica gel[2].
-
Mobile Phase Selection: A solvent system of petroleum ether and ethyl acetate or diethyl ether is a common choice for aromatic amides[3]. A gradient elution is recommended.
-
Initial Screening: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a 7:3 mixture of petroleum ether:ethyl acetate. The addition of 0.5-1% triethylamine to the mobile phase can improve peak shape.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment: A Multi-Technique Approach
The purity of the final product must be rigorously assessed using a combination of analytical techniques.
Logical Flow of Purity Assessment
Caption: A logical workflow for the comprehensive analysis of purified this compound.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of the collected fractions and the final product.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 1:1), with a few drops of triethylamine to prevent streaking.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent such as ninhydrin for the amino group or a general stain like potassium permanganate. A pure compound should appear as a single spot.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity.
Protocol for HPLC Analysis:
-
Column: A C8 or C18 reversed-phase column is suitable. For example, a YMC-Triart C8 (250 x 4.6 mm, 5 µm) column has been used for similar compounds[4].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the chemical structure of the purified compound and for detecting any residual impurities. The spectra should be compared with expected chemical shifts and coupling constants. The ¹⁹F NMR spectrum is particularly useful for confirming the presence and environment of the fluorine atom[5][6].
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Melting Point Determination
A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.
Conclusion
The successful purification of this compound is a critical step in its utilization for research and development. The combination of recrystallization and flash column chromatography, guided by TLC analysis, provides a robust pathway to obtaining this compound with high purity. Rigorous analytical characterization using HPLC, NMR, MS, and melting point determination is essential to validate the purity and confirm the identity of the final product.
References
-
Lee, S. H., Lee, W., Bae, J. S., & Ma, E. (2016). Synthesis and Biological Evaluation of N-(4'-Chlorophenyl)-3-aminobenzamide Derivatives as Potential Anticancer Agents. Molecules, 21(5), 676. Available at: [Link]
-
Abdelsalam, M., Zessin, M., Schmidt, M., Schutkowski, M., & Sippl, W. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(1), M1501. Available at: [Link]
-
Potter, B. M., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1283. Available at: [Link]
- Anonymous. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
- Anonymous. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
-
Anonymous. (n.d.). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed. Available at: [Link]
-
Anonymous. (2023). When should I use an amine-bonded silica for flash chromatography?. Biotage. Available at: [Link]
-
Kudalkar, P., et al. (2018). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 23(11), 2786. Available at: [Link]
-
Anonymous. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5735. Available at: [Link]
- Anonymous. (n.d.). 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
Sources
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- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Cellular Activity of 3-amino-N-(4-fluorophenyl)benzamide
Abstract
The benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics with a wide array of cellular targets, including enzymes involved in DNA repair, signal transduction, and epigenetic modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel benzamide-containing compound, 3-amino-N-(4-fluorophenyl)benzamide. We present a tiered, systematic approach to elucidate its biological activity, moving from broad phenotypic assessments to more defined mechanistic and target-based assays. The protocols herein are designed to be self-validating and adaptable, ensuring robust and reproducible results.
Introduction: The Benzamide Scaffold and the Imperative for a Systematic Assay Cascade
Benzamide and its derivatives have demonstrated significant therapeutic potential across various disease areas. For instance, benzamides are key components of PARP inhibitors used in oncology, kinase inhibitors targeting aberrant cell signaling, and even compounds with anticonvulsant properties.[1][2] Given this chemical promiscuity, a novel compound such as this compound, without a well-defined biological target, requires a systematic and logical screening cascade to uncover its mechanism of action.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a decision-tree-based workflow. The initial tier focuses on identifying the primary cellular phenotype induced by the compound. Subsequent tiers are then selected based on these initial findings to progressively narrow down the potential mechanism of action and ultimately identify the molecular target.
Tier 1: Primary Phenotypic Screening
The initial goal is to determine if and how this compound affects fundamental cellular processes. These assays will establish a working concentration range (e.g., IC50 or EC50) and provide the first clues into the compound's biological effects.
Cell Viability and Cytotoxicity Assays
Scientific Rationale: The first question to answer is whether the compound affects cell viability. A reduction in viability can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Tetrazolium-based assays (like MTT) or resazurin-based assays (like alamarBlue) are excellent initial screens as they measure the metabolic activity of living cells.[3][4]
Experimental Protocol: Cell Viability Assessment using Resazurin (alamarBlue)
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549, or a relevant line for a specific disease model) in a 96-well, clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete growth medium.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 10 µL of alamarBlue reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with excitation at 544 nm and emission at 590 nm.[3]
-
Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Mean Fluorescence | Standard Deviation | % Viability |
| 100 | 150 | 12 | 10.5 |
| 33.3 | 250 | 20 | 17.5 |
| 11.1 | 500 | 45 | 35.0 |
| 3.7 | 900 | 78 | 62.9 |
| 1.2 | 1250 | 102 | 87.4 |
| 0.4 | 1400 | 115 | 97.9 |
| 0 (Vehicle) | 1430 | 120 | 100.0 |
Apoptosis Induction Assay
Scientific Rationale: If the compound is found to be cytotoxic, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Caspase-Glo 3/7 assay provides a sensitive and specific measure of caspase activation, a key hallmark of apoptosis.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the cell viability protocol (Section 2.1). It is advisable to use concentrations around the determined IC50.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates apoptosis induction.
Tier 2: Mechanistic Pathway Elucidation
Based on the findings from Tier 1, the next set of experiments aims to dissect the underlying cellular pathways affected by this compound.
Cell Cycle Analysis
Scientific Rationale: Many cytotoxic and cytostatic compounds exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 5x the IC50 for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests interference with cell cycle checkpoints.
Workflow Diagram:
Caption: Tiered assay workflow for characterizing this compound.
DNA Damage Response Assay
Scientific Rationale: Benzamide derivatives, particularly PARP inhibitors, interfere with DNA damage repair pathways.[2][5] A key indicator of DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX). This can be detected and quantified by immunofluorescence or flow cytometry.
Experimental Protocol: γH2AX Immunofluorescence
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with the compound for a relevant time period (e.g., 6-24 hours).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20).
-
Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA damage.
Tier 3: Target Deconvolution and Validation
If the mechanistic assays suggest a particular pathway, the next logical step is to investigate direct interactions with putative molecular targets.
In Vitro PARP Activity Assay
Scientific Rationale: Given that many benzamides are PARP inhibitors, a direct assessment of PARP-1 activity is a high-priority assay.[2] Commercially available kits often use a chemiluminescent format to measure the incorporation of biotinylated ADP-ribose onto histone proteins.[3]
Experimental Protocol: Chemiluminescent PARP Assay
-
Assay Setup: Use a 96-well plate coated with histones.
-
Reaction Mixture: Add PARP-1 enzyme, activated DNA, and a dilution series of this compound.
-
Initiation: Start the reaction by adding a biotinylated NAD+ substrate. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. After another wash, add the chemiluminescent substrate.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: A decrease in signal indicates inhibition of PARP-1. Calculate the IC50 value.
Kinase Inhibition Profiling
Scientific Rationale: The benzamide core is also present in numerous kinase inhibitors.[6][7] A broad kinase panel screen is an efficient way to identify potential kinase targets. Many services offer screening against hundreds of kinases. The primary output is typically the percent inhibition at a given concentration (e.g., 10 µM).
Workflow: Submit this compound to a commercial kinase profiling service. Follow up on significant "hits" with dose-response assays to determine IC50 values.
Cellular Target Engagement Assay
Scientific Rationale: It is essential to confirm that the compound engages its putative target within a cellular context. The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific protein in live cells.[8]
Hypothetical Signaling Pathway Perturbation:
Sources
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Application Notes and Protocols for 3-amino-N-(4-fluorophenyl)benzamide and its Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating Novel Benzamide Derivatives in Oncology
Editorial Note: While 3-amino-N-(4-fluorophenyl)benzamide is a specific chemical entity, its direct application and detailed experimental data in cancer research are not extensively documented in publicly available literature. However, the benzamide scaffold is a cornerstone in the development of targeted cancer therapies. This guide, therefore, leverages established research on structurally similar and functionally related benzamide derivatives to provide a comprehensive framework for investigating the potential of novel compounds like this compound. The protocols and mechanistic discussions are based on established principles and successful research programs for similar molecules, offering a robust starting point for new research endeavors.
Introduction: The Benzamide Scaffold as a Privileged Structure in Cancer Drug Discovery
The benzamide functional group is a key pharmacophore in a multitude of clinically approved and investigational drugs. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions with biological targets has made it a versatile building block in medicinal chemistry. In oncology, benzamide derivatives have been successfully developed as inhibitors of crucial enzymes involved in cancer cell proliferation, survival, and DNA repair. Two of the most prominent target classes for benzamide-based inhibitors are Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). Given this precedent, a novel molecule such as this compound presents an intriguing candidate for investigation as a potential anticancer agent. Its structural features, including the aminobenzamide core and the fluorophenyl moiety, suggest the potential for interaction with various enzymatic targets.
Potential Mechanisms of Action: A Tale of Two Targets
Based on the extensive research into related benzamide compounds, two primary hypotheses for the anticancer activity of a novel aminobenzamide derivative can be proposed: PARP inhibition and HDAC inhibition.
PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[2] In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[2] The foundational PARP inhibitor, 3-aminobenzamide, laid the groundwork for the development of numerous clinically approved PARP inhibitors.[3][4]
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
HDAC Inhibition and Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect by promoting histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Several benzamide derivatives have been identified as potent HDAC inhibitors. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has been shown to be a selective inhibitor of class I HDACs with significant antitumor activity.[5][6]
Caption: Mechanism of HDAC Inhibition in Cancer Cells.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the initial in vitro and in vivo evaluation of a novel benzamide compound.
In Vitro Assays
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant ovarian cancer line like OVCAR-3, a breast cancer line like MDA-MB-231, and a relevant control cell line).
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compound (this compound) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
96-well microplates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib for PARP inhibition studies, or Vorinostat for HDAC inhibition studies).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus, the number of viable cells.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Objective: To determine if the test compound directly inhibits the enzymatic activity of PARP or HDACs.
Recommendation: Utilize commercially available, validated assay kits for PARP and HDAC activity. These kits provide standardized reagents and protocols, ensuring reproducibility and reliability. Examples include the PARP Assay Kit (Colorimetric or Chemiluminescent) and the HDAC Activity Assay Kit (Fluorometric). Follow the manufacturer's instructions meticulously.
Objective: To assess the molecular effects of the test compound on key cellular proteins.
Protocol:
-
Treat cancer cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
For PARP inhibition: Cleaved PARP, γ-H2AX (a marker of DNA double-strand breaks).
-
For HDAC inhibition: Acetylated Histone H3, Acetylated Tubulin, p21.
-
General apoptosis markers: Cleaved Caspase-3.
-
Loading control: β-actin or GAPDH.
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Objective: To determine the effect of the test compound on cell cycle progression.
Protocol:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase can indicate a cell cycle arrest.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Protocol:
-
Implant cancer cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Include a vehicle control group.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. A study on a similar compound, FNA, showed a TGI of 48.89%.[5][6]
Data Presentation: Summarizing Key Findings
Effective data presentation is crucial for interpreting experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Phenotype | IC₅₀ (µM) ± SD |
| OVCAR-3 | BRCA1 mutant | [Insert Value] |
| MDA-MB-231 | Triple-Negative Breast Cancer | [Insert Value] |
| A549 | Non-Small Cell Lung Cancer | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] |
Table 2: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | [Specify] | [Insert Value] | - |
| Test Compound | [Specify] | [Insert Value] | [Insert Value] |
| Positive Control | [Specify] | [Insert Value] | [Insert Value] |
Conclusion: Charting the Path Forward
The benzamide scaffold remains a highly promising starting point for the discovery of novel anticancer agents. While the specific biological profile of this compound requires empirical determination, the established roles of similar compounds as potent PARP and HDAC inhibitors provide a strong rationale for its investigation. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate its potential in cancer research. A thorough investigation, beginning with in vitro screening and mechanistic studies, followed by in vivo validation, will be essential to uncover the therapeutic promise of this and other novel benzamide derivatives.
References
-
Chen, J., Feng, S., Hu, W., Wang, Y., Song, Z., & Zhang, W. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
Li, D., Zhang, Z., Li, Y., Wang, X., Zhong, H., Yang, H., Xi, Y., Liu, H., Shen, A., & Hu, Y. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]
-
Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287–294. [Link]
-
National Cancer Institute. (2022). PARP Inhibitors. Retrieved from [Link]
-
Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2011). An update on PARP inhibitors: a promising therapeutic approach for the treatment of cancer. Current Opinion in Oncology, 23(6), 570–577. [Link]
-
West, R. J., & Johnstone, R. W. (2014). The role of histone deacetylases in cancer. Journal of Clinical Investigation, 124(1), 30–39. [Link]
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- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 5. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Investigating 3-amino-N-(4-fluorophenyl)benzamide as a Novel PARP Inhibitor
An Application Guide for Drug Discovery Researchers
Introduction: The Scientific Rationale
The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this class, 3-aminobenzamide (3-AB) is a landmark compound, identified decades ago as a prototypical inhibitor of Poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1, are critical components of the cellular DNA damage response machinery. They act as molecular sensors for DNA single-strand breaks (SSBs), binding to these lesions and synthesizing long chains of poly(ADP-ribose) (PAR) to recruit other DNA repair factors.[2]
The inhibition of PARP has emerged as a powerful anticancer strategy, rooted in the concept of synthetic lethality . In healthy cells, double-strand breaks (DSBs) in DNA—which can arise from unrepaired SSBs—are primarily mended through the high-fidelity homologous recombination (HR) pathway.[3] However, many cancers harbor defects in HR pathway genes, such as BRCA1 and BRCA2.[2] In these HR-deficient cancer cells, the repair of DSBs relies on less-faithful alternative pathways. By inhibiting PARP, we prevent the initial repair of SSBs. When the cell attempts to replicate its DNA, these accumulated SSBs are converted into toxic DSBs. The cancer cell, lacking a functional HR pathway, cannot repair these DSBs and is selectively destroyed, while normal cells with intact HR pathways remain viable.[2][3]
This application note presents 3-amino-N-(4-fluorophenyl)benzamide, a novel analog of the classic inhibitor 3-AB, as a candidate for investigation in drug discovery. The strategic addition of a 4-fluorophenyl group to the core 3-aminobenzamide structure is hypothesized to modulate key drug-like properties, such as target affinity, cell permeability, metabolic stability, and overall pharmacokinetic profile. We provide a comprehensive guide, from chemical synthesis to critical in vitro and cellular assays, to rigorously evaluate its potential as a next-generation PARP inhibitor.
Physicochemical Properties of the Investigational Compound
A preliminary analysis of the compound's properties is essential for designing experiments and anticipating its behavior.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₁FN₂O | Defines the elemental composition. |
| Molecular Weight | 230.24 g/mol | Influences diffusion and absorption; falls within Lipinski's Rule of Five. |
| Structure | The 3-amino group is key for PARP interaction; the 4-fluorophenyl moiety can enhance binding and metabolic stability. | |
| Calculated LogP | ~2.5 | Predicts lipophilicity, influencing cell membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 | Important for target binding interactions. |
| Hydrogen Bond Acceptors | 3 | Important for target binding interactions and solubility. |
Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality
The central hypothesis is that this compound functions as a competitive inhibitor at the NAD+ binding site of PARP1.[1][4] By blocking PARP's catalytic activity, the compound prevents the PARylation signal required for the recruitment of the DNA repair machinery. This leads to the accumulation of unrepaired single-strand breaks.
Experimental Protocols
The following protocols provide a clear path to validate the hypothesis, moving from basic synthesis and biochemical validation to cellular target engagement and functional outcome.
Protocol 1: Chemical Synthesis of this compound
Causality: A robust and reproducible synthesis is the prerequisite for all subsequent biological evaluation. This two-step protocol, adapted from standard benzamide synthesis methodologies, starts from commercially available precursors and involves a common amide coupling followed by a nitro group reduction.[5][6]
Workflow Diagram:
Materials:
-
3-Nitrobenzoyl chloride
-
4-Fluoroaniline
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source or a transfer hydrogenation reagent (e.g., ammonium formate)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator, and filtration apparatus
Step-by-Step Methodology:
Step 1: Synthesis of 3-Nitro-N-(4-fluorophenyl)benzamide
-
Dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM to the flask dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure intermediate.
Step 2: Reduction to this compound
-
Dissolve the purified 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material).
-
Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (or add ammonium formate for transfer hydrogenation and reflux).
-
Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases (typically 2-4 hours). Monitor by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay (IC₅₀ Determination)
Causality: This is the primary biochemical screen to determine if the compound directly inhibits the catalytic activity of the PARP1 enzyme and to quantify its potency (IC₅₀). A commercially available HT Universal Colorimetric PARP Assay Kit (or similar) is recommended.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (for stimulating PARP1)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
This compound (test compound)
-
Olaparib or Veliparib (positive control inhibitor)
-
DMSO (vehicle control)
-
Microplate reader
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to achieve final concentrations ranging from 100 µM to 1 nM. Prepare the positive control inhibitor and a vehicle-only control (DMSO) in the same manner.
-
To each well of the histone-coated plate, add the PARP assay buffer.
-
Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Add the PARP1 enzyme and activated DNA mixture to all wells except the "no enzyme" blank.
-
Initiate the reaction by adding biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.
-
Add Streptavidin-HRP to each well and incubate for 30-60 minutes. The HRP will bind to the biotinylated PAR chains attached to the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells). Normalize the data with the vehicle control representing 0% inhibition and the highest concentration of the positive control representing 100% inhibition. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 3: Cellular PARP Target Engagement Assay (Immunofluorescence)
Causality: An IC₅₀ from a biochemical assay does not guarantee a compound can enter a cell and engage its target. This assay visually confirms that the compound inhibits PARP activity within a cellular context by measuring the formation of PAR chains following DNA damage.
Materials:
-
BRCA-proficient cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium, FBS, and supplements
-
Glass coverslips in a 24-well plate
-
Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS) as a DNA damaging agent
-
Test compound and positive control (Olaparib)
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-PAR (mouse or rabbit monoclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Step-by-Step Methodology:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 µM, 1 µM, 10 µM), positive control, or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding H₂O₂ (e.g., 1 mM) for 10-15 minutes at 37 °C. Include a "no damage" control.
-
Immediately wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-PAR antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4 °C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Validation and Interpretation: Image the cells using a fluorescence microscope. In the vehicle-treated, DNA-damaged cells, a strong nuclear green fluorescence (PAR signal) is expected. In cells treated with an effective PARP inhibitor, this signal will be significantly diminished or absent, demonstrating on-target cellular activity.
Protocol 4: Cellular Viability Assay for Synthetic Lethality
Causality: This is the critical functional experiment to test the synthetic lethality hypothesis. The compound should selectively reduce the viability of cancer cells with a compromised HR pathway (BRCA-mutant) compared to their HR-proficient counterparts.
Materials:
-
Paired cell lines:
-
HR-deficient: e.g., CAPAN-1 (pancreatic, BRCA2 mutant)
-
HR-proficient: e.g., BxPC-3 (pancreatic, BRCA wild-type)
-
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Test compound
-
Luminometer
Step-by-Step Methodology:
-
Seed both the HR-deficient and HR-proficient cell lines into separate 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well). Allow them to attach for 24 hours.
-
Prepare a 2x concentration serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubate the plates for 5-7 days, which is a sufficient duration for the synthetic lethal effect to manifest.
-
On the day of the assay, allow the plates and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Validation: Normalize the data to the vehicle-treated controls for each cell line. Plot the percent viability versus the log of compound concentration for both cell lines on the same graph. A successful compound will show a potent decrease in viability (a left-shifted curve) for the HR-deficient cell line (CAPAN-1) while having a much weaker effect on the HR-proficient cell line (BxPC-3).
Data Interpretation and Next Steps
Successful progression through these protocols would yield a data package indicating that this compound is a promising PARP inhibitor.
| Assay | Expected Result for a Promising Candidate | Next Steps if Successful |
| PARP1 Enzymatic Assay | Potent IC₅₀ (e.g., < 100 nM) | Profile against other PARP family members (PARP2, etc.) for selectivity. |
| Cellular Target Engagement | Dose-dependent reduction of DNA damage-induced PAR signal. | Confirm mechanism via downstream markers (e.g., γH2AX foci formation). |
| Synthetic Lethality Assay | >10-fold selectivity for killing BRCA-mutant cells vs. wild-type. | Test in a broader panel of HR-deficient cell lines. |
Following positive results, the drug discovery cascade would proceed to ADME/Tox profiling, pharmacokinetic studies in animal models, and ultimately, efficacy testing in in vivo xenograft models using HR-deficient tumors.
References
- Reinhard, Jr., et al. (1977). Experimental Evaluation of Anticonvulsants. In Anticonvulsants, J.A. Vida, Ed., Academic Press. [Link: Not directly available, book reference]
-
Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
- Springer, C. J., et al. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
-
Sukhanova, M. V., et al. (2015). PARP1 Inhibitors: antitumor drug design. PubMed Central. [Link]
-
Gray, D. A., & Litz, D. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis. [Link]
-
Li, M., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Aktoz, T., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure. [Link]
-
Manikandan, A., et al. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]
-
Paulino, M., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
-
Cancer Research UK. (2023). PARP Inhibitors. [Link]
-
Pilie, P. G., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
-
Noolvi, M. N., et al. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis. (2019). 3-Aminobenzamide – Knowledge and References. [Link]
-
Li, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
Litton, J. (2024). What are PARP inhibitors?. MD Anderson Cancer Center. [Link]
-
El-Missiry, M. A., et al. (2015). 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model. Wound Repair and Regeneration. [Link]
-
Launay, S., et al. (2005). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. European Journal of Pharmacology. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for the Preclinical In Vivo Assessment of 3-amino-N-(4-fluorophenyl)benzamide
Abstract
This guide provides a comprehensive framework for the formulation of 3-amino-N-(4-fluorophenyl)benzamide, a representative member of the benzamide class of molecules, for in vivo preclinical research. Compounds of this nature frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in pharmacokinetic and pharmacodynamic studies. We present a systematic, tiered approach that begins with fundamental physicochemical characterization and progresses to detailed, route-specific formulation protocols. This document emphasizes the causality behind experimental choices, equipping researchers with the rationale to develop robust, reproducible, and effective dosing vehicles for oral, intraperitoneal, and intravenous administration. The protocols are designed as self-validating systems, incorporating essential quality control checkpoints to ensure formulation integrity and dosing accuracy.
Introduction: The Challenge of "Brick Dust" Molecules
The discovery pipeline is increasingly populated with new chemical entities (NCEs) that are lipophilic and possess low aqueous solubility.[1][2] this compound and its analogues fall into this category, often classified as "brick-dust" molecules due to their high crystal lattice energy, or "grease-ball" molecules owing to high lipophilicity.[3][4] This inherent insolubility poses a significant challenge for in vivo studies, as it can lead to poor absorption, low bioavailability, and high inter-animal variability, ultimately confounding the interpretation of efficacy and toxicity data.[1]
A successful in vivo study is critically dependent on a well-designed formulation. The goal is not merely to dissolve the compound, but to create a stable, homogenous, and administrable vehicle that ensures consistent and predictable drug exposure. This application note provides a decision-making framework and validated protocols to navigate the formulation development of this compound.
Pre-formulation Assessment: Building the Foundation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This data informs the entire formulation strategy.
Physicochemical Profile
While extensive experimental data for this compound is not publicly available, we can predict its properties based on its structure and data from close structural analogues. These predictions strongly suggest it is a lipophilic compound with poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1]
| Property | Predicted Value | Implication for Formulation | Data Source |
| Molecular Weight | ~230.24 g/mol | Standard for a small molecule. | [5] |
| XLogP3 | ~2.6 | Indicates high lipophilicity and poor aqueous solubility. | [5] |
| Hydrogen Bond Donors | 2 | Low number suggests weaker interactions with water. | [5] |
| Hydrogen Bond Acceptors | 3 | Moderate; contributes to interactions with polar solvents. | [5] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests reasonable membrane permeability. | [5] |
| Appearance | White to off-white solid | Typical for crystalline organic compounds. | [6] |
Protocol: Initial Solubility Screening
Rationale: The first experimental step is to determine the compound's solubility in a small, diverse panel of pharmaceutically acceptable excipients. This empirical data is more valuable than any prediction and directly guides vehicle selection.
Methodology:
-
Weigh approximately 2-5 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add 100 µL of a test vehicle to each tube. This provides an initial test concentration of 20-50 mg/mL.
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes in a shaker or rotator at room temperature for 1-2 hours.
-
Visually inspect for dissolved material. If fully dissolved, add another 100 µL of vehicle to assess solubility at a lower concentration.
-
If not fully dissolved, centrifuge the tubes at >10,000 x g for 10 minutes to pellet undissolved compound.
-
Carefully collect the supernatant for concentration analysis by a qualified method like HPLC to determine the saturation solubility.
Recommended Screening Vehicles:
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Ethanol
-
Surfactants: 20% (w/v) Solutol® HS 15, 20% (w/v) Kolliphor® EL (Cremophor® EL), 10% (w/v) Tween® 80
-
Lipids: Sesame Oil, Medium-Chain Triglycerides (MCT)
Formulation Development Workflow
The data from the solubility screen feeds directly into a logical decision-making process to select the appropriate formulation strategy. The primary goal is to use the simplest formulation possible that meets the dose requirement.
Caption: Formulation strategy decision tree.
Detailed Formulation Protocols
The following protocols are starting points and should be optimized based on the specific dose and stability requirements of the study.
Protocol for Oral Administration (Aqueous Suspension)
Rationale: When aqueous solubility is insufficient for the required dose, a suspension is the most common and robust formulation for oral gavage in discovery studies. It involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent to prevent rapid settling.
Materials:
-
This compound
-
Suspending agent: 0.5% (w/v) Methylcellulose (MC) or 1% (w/v) Carboxymethylcellulose (CMC)
-
Vehicle: Purified Water
-
Mortar and pestle
-
Homogenizer (optional, but recommended)
Methodology (for a 10 mL batch at 10 mg/mL):
-
Preparation of Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 50 mg of MC to 10 mL of hot (~80°C) water while stirring. Allow it to cool to room temperature or 4°C to fully hydrate and form a clear, viscous solution.
-
Weighing: Accurately weigh 100 mg of this compound.
-
Trituration: Place the compound in a glass mortar. Add a small amount (~200 µL) of the 0.5% MC vehicle to form a thick, smooth paste. This step, known as levigation, is critical for wetting the particles and preventing clumping.
-
Dilution: Gradually add the remaining vehicle to the paste in small increments, mixing thoroughly with the pestle after each addition (geometric dilution).
-
Homogenization: Transfer the final suspension to a suitable container. For improved uniformity, sonicate in a bath for 5-10 minutes or use a mechanical homogenizer.
-
Storage: Store in a sealed, labeled container at 2-8°C. Protect from light.
Self-Validating QC:
-
Visual: The suspension must be uniform and easily re-suspendable by gentle shaking. There should be no large aggregates.
-
Dose Verification: Before the first dose, and periodically thereafter, take an aliquot while stirring, dissolve it in a suitable organic solvent (e.g., Acetonitrile/Methanol), and confirm the concentration via a validated HPLC method.[7]
Protocol for Oral/IP Administration (Solubilized Formulation)
Rationale: A solution is often preferred to a suspension to eliminate dissolution as a rate-limiting step for absorption, potentially increasing bioavailability and reducing variability. This is achieved using a system of co-solvents and/or surfactants. The following vehicle is a common starting point for many poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Purified Water or Saline
Methodology (for a 5 mL batch of 10% DMSO / 40% PEG400 / 50% Water):
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add 0.5 mL of DMSO to the compound. Vortex and sonicate until fully dissolved. The order of addition is critical; always dissolve the compound in the strong organic solvent first.
-
Addition of Co-solvent: Add 2.0 mL of PEG400. Vortex until the solution is clear and homogenous.
-
Aqueous Dilution: Slowly add 2.5 mL of Purified Water or Saline dropwise while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate ("crash out").
-
Final Inspection: The final formulation should be a clear, particle-free solution.
Self-Validating QC:
-
Clarity: The solution must remain clear upon standing at room temperature and under refrigerated conditions for a defined period (e.g., 24 hours).
-
Concentration: Verify the final concentration using a validated HPLC method.
Protocol for Intravenous Administration (Co-solvent/Surfactant System)
Rationale: IV formulations must meet the strictest criteria: they must be sterile, isotonic, and free of particulate matter to prevent embolism and irritation.[8] Formulating poorly soluble drugs for IV administration is challenging due to the risk of precipitation upon injection into the bloodstream. Using a surfactant like Solutol® HS 15 can create micelles that encapsulate the drug, improving its stability in the aqueous environment of the blood.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), Sterile/Endotoxin-free grade
-
Solutol® HS 15
-
Sterile Saline (0.9% NaCl)
-
0.22 µm sterile syringe filter
Methodology (for a 2 mL batch of 5% DMSO / 10% Solutol HS 15 / 85% Saline):
-
Weighing: Accurately weigh the required amount of this compound in a sterile, depyrogenated vial.
-
Initial Solubilization: Aseptically add 100 µL of DMSO. Vortex until fully dissolved.
-
Surfactant Addition: Add 200 µL of Solutol® HS 15. Vortex until the solution is homogenous.
-
Aqueous Dilution: Slowly and aseptically add 1.7 mL of sterile saline dropwise while vortexing.
-
Sterile Filtration: Draw the entire solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is a mandatory step to ensure sterility and remove any micro-precipitates.
Self-Validating QC:
-
Clarity: Inspect the final vial against black and white backgrounds. The solution must be completely free of visible particles.
-
Stability: The formulation should be stable and clear for the duration of the experiment. It is often prepared fresh daily.
-
Concentration: Aseptically sample the final sterile solution and verify the concentration via HPLC.
Quality Control Workflow
A robust QC process is integral to the trustworthiness of any in vivo study. It ensures that the animal is receiving the intended dose and that the vehicle itself is not causing adverse effects.
Caption: General workflow for formulation preparation and QC.
Conclusion
The successful in vivo evaluation of this compound is achievable despite its predicted poor solubility. The key to success lies not in a single "magic bullet" vehicle, but in a systematic and logical approach to formulation development. By starting with a fundamental understanding of the compound's physicochemical properties and applying a tiered screening and formulation strategy, researchers can develop robust and appropriate dosing vehicles. The protocols provided herein serve as validated starting points that, when combined with rigorous, contemporaneous quality control, will generate reliable and reproducible data, thereby accelerating the drug development process.
References
- (WO1994025429A1) 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
(2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
(2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
-
3-Amino-4-[2-(4-bromophenyl)ethylamino]benzamide. PubChem. [Link]
- (US20180318240A1) Amino-aryl-benzamide compounds and methods of use thereof.
-
3-amino-N-(4-methylphenyl)benzamide. PubChem. [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]
-
Garbacz, G., & Miller, J. (2014). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. [Link]
-
Al-Asmakh, M., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. [Link]
-
N-(4-amino-3-fluorophenyl)benzamide. PubChem. [Link]
-
(2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
3-amino-2-chloro-N-(4-fluorophenyl)benzamide. PubChem. [Link]
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Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]
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Li, P., & Zhao, L. (2009). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]
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Hörter, D., & Dressman, J.B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]
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Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
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Liu, A., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. [Link]
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60 questions with answers in ORAL GAVAGE. ResearchGate. [Link]
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(2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
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- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N-(4-fluorophenyl)benzamide
Welcome to the technical support center for the synthesis of 3-amino-N-(4-fluorophenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our goal is to equip you with the scientific understanding to not only solve problems but also to proactively optimize your experimental outcomes.
The synthesis of this compound is typically a two-step process. First, an amide bond is formed between 3-nitrobenzoic acid (or its activated derivative) and 4-fluoroaniline to yield the intermediate, 3-nitro-N-(4-fluorophenyl)benzamide. The second step involves the reduction of the nitro group to the desired primary amine. Each of these steps presents a unique set of challenges and potential side reactions that can impact yield and purity.
Synthetic Pathway and Potential Pitfalls
The following diagram outlines the general synthetic route and highlights the stages where side reactions commonly occur.
Caption: General synthesis of this compound and common side reaction points.
Troubleshooting Guide
This section is organized by the synthetic step and addresses specific issues in a question-and-answer format.
Part 1: Amide Coupling of 3-Nitrobenzoic Acid and 4-Fluoroaniline
This step is critical for establishing the core benzamide structure. The most common approach involves the conversion of 3-nitrobenzoic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-fluoroaniline.[1]
Question 1: My reaction yields are consistently low, and I see a significant amount of unreacted 4-fluoroaniline and 3-nitrobenzoic acid by TLC/LC-MS. What's going on?
Answer: This issue typically points to three potential problems: insufficient activation of the carboxylic acid, premature degradation of the activated species, or suboptimal reaction conditions for the coupling step.
-
Insufficient Activation: If you are generating the acyl chloride in situ or as a separate step, ensure the complete conversion of the carboxylic acid. The reaction with thionyl chloride or oxalyl chloride often requires refluxing until the evolution of HCl and SO₂ (or CO and CO₂) gas ceases.[2] Any remaining carboxylic acid will not react with the aniline under these conditions.
-
Hydrolysis of Acyl Chloride: 3-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis. Ensure that your solvent and glassware are scrupulously dry and that the 4-fluoroaniline is added promptly after the acyl chloride is prepared (if done in one pot) or that the isolated acyl chloride is protected from atmospheric moisture.
-
Suboptimal Coupling Conditions: The reaction of the acyl chloride with 4-fluoroaniline produces HCl, which will protonate the unreacted aniline, rendering it non-nucleophilic. It is crucial to include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge this acid.[3] A slight excess of the base (1.1-1.5 equivalents) is often beneficial.
Question 2: I am using a peptide coupling reagent like DCC or HATU, and my reaction is sluggish or incomplete. What are the likely causes and side products?
Answer: While effective, peptide coupling reagents come with their own set of potential side reactions.
-
For Carbodiimide Reagents (DCC, DIC):
-
Side Product: The primary byproduct is a urea derivative (dicyclohexylurea or diisopropylurea). If using DCC, the urea is poorly soluble in many organic solvents and precipitates, which can sometimes trap reactants. DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble.
-
Troubleshooting: Ensure you are using an appropriate solvent to maintain homogeneity. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and slightly accelerate the coupling.
-
-
For Uronium/Aminium Reagents (HATU, HBTU):
-
Side Product: A common side reaction is the formation of a guanidinium byproduct, where the amine attacks the coupling reagent itself.
-
Troubleshooting: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the amine can minimize this side reaction. This allows for the formation of the active ester intermediate, which then reacts with the amine.
-
Part 2: Reduction of 3-Nitro-N-(4-fluorophenyl)benzamide
The reduction of the aromatic nitro group is the final step to obtain the target compound. The two most common methods are catalytic hydrogenation and metal-based reductions.
Question 3: I performed a catalytic hydrogenation with Pd/C, but my reaction is incomplete, showing a mixture of starting material and product. Why?
Answer: Incomplete hydrogenation can be due to several factors related to the catalyst, the hydrogen source, or the reaction setup.
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can deactivate over time or if exposed to certain impurities (catalyst poisons) like sulfur-containing compounds. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also important; typically 5-10 mol% is used.[4]
-
Hydrogen Pressure: While this reduction can often be done at atmospheric pressure of hydrogen (e.g., using a balloon), some reactions may require higher pressures to proceed at a reasonable rate. If the reaction is slow, consider using a Parr hydrogenator to increase the pressure.[4]
-
Solvent Choice: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they dissolve the starting material and allow for good interaction with the catalyst and hydrogen.
Question 4: I used SnCl₂/HCl for the reduction and ended up with a difficult-to-filter precipitate during workup. How can I improve this?
Answer: This is a very common issue with tin-based reductions. The precipitate is likely tin(IV) hydroxide (Sn(OH)₄) or other tin salts, which form when the acidic reaction mixture is neutralized with a base.[5][6]
-
Workup Procedure:
-
After the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).
-
This will precipitate the tin salts. The resulting slurry can be filtered through a pad of Celite to remove the solids.
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The filtrate can then be extracted with an organic solvent like ethyl acetate to isolate the product.
-
-
Alternative: Some protocols suggest adding a strong chelating agent like Rochelle's salt (sodium potassium tartrate) or citrate during the basic workup. These agents can help to chelate the tin ions and keep them in the aqueous phase, making the extraction cleaner.
Question 5: My final product is off-color (yellow or brown), and I see some minor impurities by LC-MS. What could these be?
Answer: The discoloration and minor impurities often result from over-reduction or side reactions of the nitro group reduction intermediates.
-
Potential Impurities: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These can sometimes dimerize to form azoxy or azo compounds, which are often colored.
-
Prevention and Purification:
-
Ensure the reaction goes to completion to minimize the presence of these intermediates.
-
Aromatic amines are prone to air oxidation, which can also cause discoloration. It's advisable to work up the reaction and store the final product under an inert atmosphere (like nitrogen or argon) if high purity is required.
-
Purification via column chromatography on silica gel or recrystallization can effectively remove these colored impurities.[4] A common recrystallization solvent system is an ethanol/water or ethyl acetate/hexane mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of this synthesis?
A1: Thin-layer chromatography (TLC) is an excellent and rapid method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting materials, intermediate, and final product should have distinct Rf values. For more quantitative analysis and to check for minor impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. ¹H NMR spectroscopy can be used to confirm the structure of the intermediate and the final product.[7]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. They should be handled in a fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion if not handled properly. Ensure the system is properly purged with an inert gas before introducing hydrogen. Tin compounds can be toxic and should be handled with care.[5]
Q3: How can I purify the final product if column chromatography is not providing adequate separation?
A3: Since the final product is a primary amine, you can take advantage of its basicity for purification. You can dissolve the crude product in a suitable organic solvent (like diethyl ether or ethyl acetate) and treat it with a solution of HCl in ether or isopropanol. This will precipitate the hydrochloride salt of your product, leaving many non-basic impurities in the solution. The salt can then be collected by filtration, washed, and then neutralized with a base (like aqueous NaHCO₃) to regenerate the pure free amine, which can be extracted into an organic solvent.[8]
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-N-(4-fluorophenyl)benzamide (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 eq.).
-
Add thionyl chloride (2-3 eq.) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 3-nitrobenzoyl chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve 4-fluoroaniline (1 eq.) and triethylamine (1.2 eq.) in the same dry solvent.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-nitrobenzoyl chloride to the aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Reduction of 3-nitro-N-(4-fluorophenyl)benzamide to this compound
-
In a round-bottom flask, dissolve 3-nitro-N-(4-fluorophenyl)benzamide (1 eq.) in ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol %).
-
Seal the flask and purge with nitrogen or argon.
-
Introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- EP0213572B1 - 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
-
Al-Hourani, B. J., et al. (2022). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2022(4), M1495. Retrieved from [Link]
- US8455691B2 - Process for the purification of aromatic amines. Google Patents.
-
de Oliveira, K. T., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(6), 1109–1116. Retrieved from [Link]
-
Zhang, J., et al. (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3158. Retrieved from [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]
-
Le, T. N., et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances, 12(10), 5945–5949. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]
-
Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Retrieved from [Link]
-
Johnston, D. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
- WO2020131574A1 - Method of reducing aromatic nitro compounds. Google Patents.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Ward, S. E., et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(2), M1059. Retrieved from [Link]
- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
-
Chen, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1662, 462725. Retrieved from [Link]
-
O'Brien, Z., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 20(24), 7763–7767. Retrieved from [Link]
-
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245–262. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl? Retrieved from [Link]
Sources
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- 3. 3,5-Dinitro-N-(4-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-amino-N-(4-fluorophenyl)benzamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering impurities in the synthesis of 3-amino-N-(4-fluorophenyl)benzamide. Here, we address common purification challenges with field-proven troubleshooting strategies and detailed experimental protocols. Our focus is on explaining the "why" behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish or brownish tint, not the expected off-white color. What is the likely cause?
A1: A persistent color in your this compound product often indicates the presence of residual nitro-aromatic compounds, such as the starting material, 3-nitro-N-(4-fluorophenyl)benzamide. It can also be due to the formation of colored by-products from the nitro group reduction, such as azoxy or azo compounds. These impurities are often highly colored and can be present even in small amounts.
Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region, particularly downfield (around 8.0-8.5 ppm). What are these?
A2: These downfield signals are characteristic of protons on a benzene ring adjacent to a strongly electron-withdrawing group, such as a nitro group (-NO₂). Their presence strongly suggests that your product is contaminated with the unreacted starting material, 3-nitro-N-(4-fluorophenyl)benzamide.
Q3: I'm observing a lower than expected yield after purification. What are the common causes of product loss?
A3: Product loss during purification can occur for several reasons. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to the product remaining in the mother liquor. In column chromatography, improper solvent system selection can result in incomplete elution of the product from the column. Additionally, the inherent polarity of the amino group can sometimes cause the product to streak on silica gel, leading to broader fractions and difficulty in isolating the pure compound.
Q4: Can I use an acid-base extraction to purify my product?
A4: While the presence of a basic amino group suggests that an acid-base extraction could be a viable purification method, it should be approached with caution. The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if heat is applied. A mild acid wash might be feasible, but careful monitoring of the product's integrity is essential.
Troubleshooting Guide: A Deeper Dive into Impurity Removal
The synthesis of this compound typically proceeds in two stages: the amidation of 3-nitrobenzoyl chloride with 4-fluoroaniline, followed by the reduction of the nitro group. Impurities can arise from both steps.
Caption: Synthetic pathway and sources of impurities.
Issue 1: Presence of Unreacted 3-nitro-N-(4-fluorophenyl)benzamide
This is the most common impurity, arising from incomplete reduction of the nitro group.
Identification:
-
TLC Analysis: The nitro compound is significantly less polar than the amino product. On a silica gel plate, it will have a higher Rf value.
-
¹H NMR Spectroscopy: Look for characteristic downfield aromatic protons adjacent to the nitro group, typically in the range of 8.0-8.5 ppm. The protons on the aminobenzoyl ring of the product will be shifted upfield due to the electron-donating nature of the amino group.
Purification Protocols:
Method A: Recrystallization
Recrystallization is often the most effective method for removing small amounts of the nitro impurity. The principle relies on the solubility difference between the desired product and the impurity in a given solvent system.
| Solvent System | Rationale |
| Ethyl Acetate / Hexane | This compound has moderate solubility in hot ethyl acetate and is much less soluble when cooled. The less polar nitro-impurity is more soluble in this mixture and will tend to remain in the mother liquor. Hexane is used as an anti-solvent to induce crystallization.[1] |
| Ethanol / Water | The product is soluble in hot ethanol. The addition of water as an anti-solvent decreases the solubility of the organic product, promoting crystallization. The more non-polar nitro-impurity may be less soluble in this polar solvent mixture, so careful optimization is needed. |
| Methanol | For some benzamide derivatives, recrystallization from methanol alone can be effective.[2] |
Step-by-Step Recrystallization Protocol (Ethyl Acetate/Hexane):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate. Add the solvent portion-wise until the solid just dissolves.[2]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Anti-Solvent Addition: Slowly add hexane to the solution until it becomes slightly turbid. Then, add a few drops of hot ethyl acetate to redissolve the solid and allow the solution to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Method B: Column Chromatography
For larger amounts of impurity or when recrystallization is ineffective, silica gel column chromatography is the method of choice.
| Stationary Phase | Mobile Phase (Eluent) | Rationale |
| Silica Gel | Hexane / Ethyl Acetate Gradient | The less polar nitro-impurity will elute first with a higher hexane concentration. As the polarity of the eluent is increased by adding more ethyl acetate, the more polar amino-product will elute from the column. A typical starting gradient might be 9:1 hexane:ethyl acetate, gradually increasing to 1:1. |
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a silica gel slurry in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Issue 2: Presence of By-products from Nitro Reduction
Catalytic hydrogenation of nitroarenes can sometimes lead to the formation of intermediates such as nitroso, hydroxylamine, azoxy, azo, and hydrazo compounds, particularly if the reaction is not driven to completion.
Identification:
-
Mass Spectrometry: These by-products will have different molecular weights than the desired product.
-
¹H NMR Spectroscopy: The presence of additional, complex signals in the aromatic region may indicate these impurities.
Purification:
-
Column Chromatography: As these by-products have different polarities compared to the desired amine, they can typically be separated using the silica gel column chromatography protocol described above.
-
Re-subjecting to Reduction Conditions: If the primary by-products are from incomplete reduction, re-subjecting the crude mixture to the reduction conditions (e.g., fresh catalyst and hydrogen source) can drive the reaction to completion.
Caption: Decision workflow for purification strategy.
References
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]
- Al-Obeidi, F. A., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Molecules, 21(4), 454.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
-
ATB (Automated Topology Builder). 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
-
ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
Chegg. Solved Below are the 1H NMR spectrum of nitro. [Link]
-
SpectraBase. benzamide, 4-amino-N-[4-(4-methylphenoxy)phenyl]- - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. Benzamide, N-(3-chlorophenyl)-4-nitro-. [Link]
-
PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]
Sources
Technical Support Center: Enhancing the Experimental Stability of 3-amino-N-(4-fluorophenyl)benzamide
Welcome to the technical support center for 3-amino-N-(4-fluorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound throughout your experimental workflows. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Introduction: Understanding the Stability Profile of this compound
This compound is a valuable compound in various research and development applications. However, like many aromatic amines and benzamides, it is susceptible to degradation under certain environmental and experimental conditions. The primary points of instability in this molecule are the aromatic amino group (-NH2) and the amide linkage (-CONH-). The amino group is prone to oxidation, while the amide bond can undergo hydrolysis. Understanding these potential degradation pathways is the first step in designing robust experiments and ensuring the reliability of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Storage and Handling
Question 1: What are the optimal conditions for storing solid this compound to ensure its long-term stability?
Answer: Proper storage is critical to prevent the degradation of solid this compound. Aromatic amines are known to be sensitive to light, heat, and oxidation.[1]
-
Temperature: For long-term storage, it is highly recommended to store the solid compound at low temperatures, ideally at -20°C or below. Some studies on aromatic amines in biological matrices have shown stability for extended periods at -70°C.[1][2] Room temperature storage is not recommended as it can accelerate degradation.[1]
-
Light: Aromatic amines can undergo photo-decomposition.[1] Therefore, it is essential to protect the compound from light by storing it in an amber vial or a light-blocking container.
-
Atmosphere: To minimize oxidation, store the compound under an inert atmosphere, such as argon or nitrogen. If this is not feasible, ensure the container is tightly sealed to limit exposure to atmospheric oxygen.
-
Purity: Ensure the compound is of high purity before storage. The presence of impurities, especially metal ions, can catalyze degradation reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C | Minimizes thermal degradation and oxidative reactions. |
| Light | Protect from light (amber vial) | Prevents photo-decomposition.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the rate of oxidation. |
| Container | Tightly sealed | Prevents moisture and oxygen ingress. |
Question 2: I've noticed a discoloration (e.g., turning yellow or brown) of my solid this compound over time. What could be the cause, and is the compound still usable?
Answer: Discoloration is a common indicator of degradation in aromatic amines. This is often due to oxidation of the amino group, which can lead to the formation of colored impurities such as quinone-imines and polymeric materials.[3]
The usability of the discolored compound depends on the extent of degradation and the sensitivity of your application. It is strongly advised to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), before use.[4] If significant degradation has occurred, purification by recrystallization or chromatography may be necessary.
Solution Stability and Formulation
Question 3: My this compound solution appears to be degrading. What factors should I consider to improve its stability in solution?
Answer: The stability of this compound in solution is influenced by several factors, primarily the solvent, pH, temperature, and exposure to light and oxygen.
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Solvent Selection: Choose a high-purity, degassed solvent. Aprotic solvents are generally preferred to minimize the risk of solvolysis. However, the choice of solvent will also depend on the requirements of your experiment.
-
pH Control: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] The rate of hydrolysis is pH-dependent. It is crucial to maintain the pH of your solution within a stable range, which should be determined experimentally. Buffering the solution may be necessary.
-
Temperature: Prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or frozen) if they are not for immediate use. Avoid repeated freeze-thaw cycles.
-
Exclusion of Oxygen: Oxygen can lead to oxidative degradation of the amino group.[8] Preparing solutions with degassed solvents and under an inert atmosphere can significantly improve stability.
-
Light Protection: As with the solid compound, protect solutions from light by using amber vials or covering the container with aluminum foil.
Question 4: Are there any common excipients I should avoid when formulating this compound?
Answer: Yes, certain excipients contain reactive impurities that can promote the degradation of aromatic amines.[9]
-
Reducing Sugars: Excipients like lactose can react with the primary amino group via the Maillard reaction, leading to discoloration and the formation of complex degradation products.[10]
-
Aldehydes and Peroxides: These are common impurities in many polymeric excipients (e.g., polyethylene glycols, polysorbates) and can directly react with and oxidize the amino group.[9][11]
-
Metal Ions: Trace metal impurities can catalyze oxidative degradation.[9] The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sometimes mitigate this.
It is always recommended to perform compatibility studies with your chosen excipients under accelerated conditions to identify any potential interactions.
Experimental Protocols and Workflows
Protocol 1: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[12][13]
Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method like HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector to identify and quantify the parent compound and any degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways.
Summary and Recommendations
To ensure the stability of this compound in your experiments, the following best practices are recommended:
-
Storage: Store the solid compound in a tightly sealed, light-protected container at or below -20°C under an inert atmosphere.
-
Solution Preparation: Use high-purity, degassed solvents and prepare solutions fresh whenever possible. Protect solutions from light and store them at low temperatures.
-
pH Control: Be mindful of the pH of your solutions to avoid amide hydrolysis. Buffer your solutions if necessary.
-
Excipient Compatibility: Avoid excipients with known reactive impurities such as reducing sugars, aldehydes, and peroxides. Conduct compatibility studies if you are developing a new formulation.
-
Purity Assessment: Regularly check the purity of your compound, especially if you observe any changes in its physical appearance.
By following these guidelines, you can minimize the degradation of this compound and ensure the accuracy and reproducibility of your experimental results.
References
-
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]
- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (n.d.). Google Patents.
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Aromatic amine. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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N-(4-amino-3-fluorophenyl)benzamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved January 28, 2026, from [Link]
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Managing Excipient Interactions. (2019). Pharmaceutical Technology. Retrieved January 28, 2026, from [Link]
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A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Photochemistry of Aliphatic and Aromatic Amines. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
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Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved January 28, 2026, from [Link]
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amines, aromatic 2002. (n.d.). CDC. Retrieved January 28, 2026, from [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
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Preferential interaction of excipient with aromatic amino acid... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws. Retrieved January 28, 2026, from [Link]
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Materials Safety Data Sheet. (n.d.). Kamulin Biotech. Retrieved January 28, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). NIH. Retrieved January 28, 2026, from [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved January 28, 2026, from [Link]
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
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Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Oxidation of Amines. (2021). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 28, 2026, from [Link]
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Chemical structures of probe aromatic amides with well-characterised in... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Chemical Properties of Amides- Hydrolysis. (2025). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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3-Amino-4-methylbenzamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Acid hydrolysis of benzamides in <60 wt% H2SO4. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 28, 2026, from [Link]
-
Preparation of Benzoic acid from Benzamide. (2021). YouTube. Retrieved January 28, 2026, from [Link]
-
3-amino-N-(4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-amino-N-(4-fluorophenyl)benzamide
Welcome to the technical support center for the synthesis and scale-up of 3-amino-N-(4-fluorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical, and scientifically-grounded advice. Here, we will address common challenges and frequently asked questions to ensure a robust, efficient, and scalable synthetic process.
I. Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. The typical synthetic route involves two key steps: the acylation of 4-fluoroaniline with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Step 1: Acylation of 4-fluoroaniline with 3-nitrobenzoyl chloride
Problem 1: Low yield of 3-nitro-N-(4-fluorophenyl)benzamide.
-
Potential Cause 1: Incomplete reaction. The reaction between 3-nitrobenzoyl chloride and 4-fluoroaniline may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently, especially on a larger scale, to maintain homogeneity. The reaction is typically run at room temperature, but gentle heating (40-50 °C) can be employed if the reaction is sluggish.
-
-
Potential Cause 2: Competing side reactions. The primary competing reaction is the hydrolysis of 3-nitrobenzoyl chloride by moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The quality of the 3-nitrobenzoyl chloride is also crucial; use a freshly opened bottle or a recently purified reagent.
-
-
Potential Cause 3: Formation of a symmetrical anhydride. 3-nitrobenzoyl chloride can react with the carboxylate formed from its hydrolysis to generate a symmetrical anhydride, which is less reactive towards the amine.[1]
-
Solution: This is another reason to strictly control moisture. The slow addition of the acid chloride to the solution of the amine and base can also minimize this side reaction.
-
Problem 2: Product is difficult to purify and contains persistent impurities.
-
Potential Cause 1: Excess 4-fluoroaniline. Using a large excess of the aniline can make its removal from the product challenging.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of 4-fluoroaniline. Any remaining aniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up.
-
-
Potential Cause 2: Hydrolysis of 3-nitrobenzoyl chloride. The resulting 3-nitrobenzoic acid can be difficult to separate from the desired amide.
-
Solution: During the work-up, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
-
Potential Cause 3: Diacylation of 4-fluoroaniline. While less common with secondary amides, it's a possibility if the reaction conditions are too harsh.
-
Solution: This is generally avoided by controlling the stoichiometry and reaction temperature.
-
Step 2: Reduction of 3-nitro-N-(4-fluorophenyl)benzamide
Problem 1: Incomplete reduction of the nitro group.
-
Potential Cause 1: Catalyst deactivation. The catalyst (e.g., Palladium on carbon, Raney nickel) can be poisoned by impurities in the starting material or solvent.[2]
-
Solution: Ensure the 3-nitro-N-(4-fluorophenyl)benzamide is of high purity before the reduction step. Use high-quality, fresh catalyst and ensure the solvent is free of potential catalyst poisons like sulfur-containing compounds. Increasing the catalyst loading or reaction pressure (for catalytic hydrogenation) can also drive the reaction to completion.
-
-
Potential Cause 2: Insufficient reducing agent or hydrogen pressure.
-
Solution: For catalytic hydrogenation, ensure a constant and adequate supply of hydrogen. For metal-based reductions (e.g., Fe/HCl, SnCl2), ensure a sufficient molar excess of the reducing agent is used.[3]
-
Problem 2: Formation of side products during reduction.
-
Potential Cause 1: Formation of hydroxylamine or azo compounds. These are common byproducts in the reduction of nitroarenes, especially if the reaction is not driven to completion or if certain reducing agents are used.[4][5]
-
Potential Cause 2: Dehalogenation. The fluorine atom on the phenyl ring can be susceptible to hydrogenolysis, especially under harsh hydrogenation conditions (high temperature, high pressure, or with certain catalysts).[5]
-
Solution: Use milder reaction conditions. Raney nickel is often a good choice to avoid dehalogenation of aromatic halides.[2] Careful selection of the catalyst and optimization of temperature and pressure are crucial.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: The most common and scalable route is a two-step synthesis. The first step is the Schotten-Baumann reaction between 3-nitrobenzoyl chloride and 4-fluoroaniline to form 3-nitro-N-(4-fluorophenyl)benzamide.[6] The second step is the reduction of the nitro group to an amine. For large-scale production, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney Nickel is often preferred due to its efficiency and the ease of catalyst removal by filtration.[7]
Q2: What are the critical process parameters to control during scale-up?
A2:
-
Temperature Control: The acylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions. The reduction of the nitro group, especially catalytic hydrogenation, is also highly exothermic and requires careful temperature management.
-
Mixing: Efficient agitation is critical in large reactors to ensure homogeneity, especially in heterogeneous reactions like catalytic hydrogenation. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Addition Rates: The rate of addition of 3-nitrobenzoyl chloride in the first step and the control of hydrogen flow in the second step are important for controlling the reaction rate and temperature.
-
Catalyst Selection and Handling: For the hydrogenation step, the choice of catalyst, its loading, and handling (to prevent deactivation) are critical for a successful and reproducible process.
Q3: What analytical techniques are recommended for in-process control and final product characterization?
A3:
-
In-Process Control (IPC):
-
TLC and HPLC: To monitor the progress of both the acylation and reduction steps.
-
Gas Chromatography (GC): Can be used to monitor for residual solvents.
-
-
Final Product Characterization:
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
-
Melting Point: As a preliminary check of purity.
-
Q4: What are the main safety considerations for this synthesis?
A4:
-
3-Nitrobenzoyl chloride: This reagent is corrosive and lachrymatory.[8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It must be conducted in a specialized hydrogenation reactor (autoclave) with appropriate safety features. The catalyst, particularly Palladium on Carbon, can be pyrophoric when dry and exposed to air. It should be handled with care, typically as a wet paste.
-
Solvents: Many organic solvents used are flammable. Appropriate grounding and bonding procedures should be in place to prevent static discharge.
Q5: Are there any "greener" alternatives for this synthesis?
A5:
-
Alternative Solvents: Consider replacing chlorinated solvents like dichloromethane (DCM) with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Catalytic Amide Bond Formation: While the acid chloride route is robust, direct amide formation from the carboxylic acid (3-nitrobenzoic acid) and 4-fluoroaniline using a catalyst is a greener alternative as it avoids the use of thionyl chloride or oxalyl chloride to make the acid chloride, reducing waste.[11][12]
-
Alternative Reduction Methods: While catalytic hydrogenation is quite green, transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be an alternative that avoids the need for high-pressure hydrogen gas.
III. Experimental Protocols & Data
Typical Lab-Scale Synthesis Protocol
Step 1: Synthesis of 3-nitro-N-(4-fluorophenyl)benzamide
-
To a solution of 4-fluoroaniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[13]
Step 2: Synthesis of this compound
-
Dissolve 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization.
| Parameter | Step 1: Acylation | Step 2: Reduction (Catalytic Hydrogenation) |
| Key Reagents | 3-nitrobenzoyl chloride, 4-fluoroaniline, Base (e.g., Et₃N) | 3-nitro-N-(4-fluorophenyl)benzamide, H₂, 10% Pd/C |
| Solvent | Dichloromethane, Ethyl Acetate | Ethanol, Methanol, Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-4 atm |
| Typical Yield | 85-95% | >90% |
| Purity | >98% after recrystallization | >99% after recrystallization |
IV. Visualizations
Synthetic Workflow
Caption: A two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in Reduction Step
Caption: Troubleshooting low yield in the nitro reduction step.
V. References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Tafesh, A. M., & Weiguny, J. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 11(15), 9363-9398. [Link]
-
Blaser, H. U., Steiner, H., & Studer, M. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(10), 1933-1957. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Retrieved from [Link]
-
Pace, V., & Hoyos, P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 52(41), 10824-10828. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 15(4), 882-900. [Link]
-
Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Retrieved from
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Pace, V., & Hoyos, P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 52(41), 10824-10828. [Link]
-
MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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minimizing off-target effects of 3-amino-N-(4-fluorophenyl)benzamide
Introduction: This guide serves as a technical resource for researchers and drug development professionals utilizing 3-amino-N-(4-fluorophenyl)benzamide, a versatile benzamide scaffold that may present as a hit in various screening campaigns. Given that compounds of this class have been associated with multiple target families, including kinases and GPCRs, a rigorous assessment of its on- and off-target activities is paramount for the accurate interpretation of experimental results.[1][2][3] This document provides a logical, field-proven workflow to systematically identify, validate, and minimize off-target effects, ensuring the integrity and translatability of your research.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions regarding the characterization of a novel chemical probe like this compound.
Q1: What are off-target effects and why are they a critical concern for a new compound?
A1: An off-target effect occurs when a therapeutic agent or chemical probe interacts with unintended biological molecules, leading to unforeseen consequences.[4] These interactions are a primary cause of experimental artifacts, misleading data, and adverse drug reactions in clinical settings.[4][5] For a novel compound like this compound, robust off-target profiling is not just a quality control step; it is essential for validating its use as a tool for target validation and for establishing a viable path toward further development.[6] Uncharacterized off-target activities can lead to significant investment in a compound whose observed phenotype is disconnected from its presumed mechanism of action.
Q2: My team has identified this compound in a phenotypic screen. We don't know the target. Where do we start?
A2: This is a classic "target deconvolution" challenge. The goal is to identify the specific molecular target(s) responsible for the observed phenotype. A multi-pronged approach is most effective:
-
Computational Prediction: Begin by using computational tools to predict potential targets based on the compound's structure. Ligand-based approaches compare the molecule to databases of compounds with known activities, while structure-based methods can dock the molecule into the binding sites of known protein structures.[7][8] This provides a list of putative targets for experimental validation.
-
Chemical Proteomics: These experimental methods are designed to identify direct binding partners from a complex biological sample (e.g., cell lysate).[9] Techniques like Capture Compound Mass Spectrometry (CCMS) or photoaffinity labeling can isolate and identify interacting proteins, providing direct evidence of target engagement.[10][11]
-
Broad-Panel Screening: Test the compound against large, commercially available panels of targets. If computational analysis suggests a kinase, for example, a broad kinase panel screen is a logical next step to identify both high-affinity targets and potential off-targets simultaneously.[5][12]
Q3: What makes a small molecule a "validated tool compound"?
A3: A validated tool compound is a reagent that has undergone rigorous quality control to ensure it is potent, selective, and has a proven mechanism of action in a relevant biological context.[6] Key criteria include:
-
Potency: Sufficient activity (typically nanomolar to low micromolar) against the intended target, confirmed by at least two orthogonal assays (e.g., a biochemical assay and a biophysical binding assay).[6]
-
Selectivity: The compound's activity against the intended target must be significantly greater than against other related and unrelated targets. This is demonstrated through comprehensive selectivity screening.[6]
-
Target Engagement: Direct evidence that the compound binds to its intended target in a cellular environment.[6]
-
Phenotype-Target Link: Proof that the observed cellular phenotype is a direct result of modulating the intended target. This often involves using a structurally related but biologically inactive control compound.[6]
Part 2: Troubleshooting Guide - A Workflow for Minimizing Off-Target Effects
This section is structured as a logical workflow, addressing common challenges encountered during the characterization and optimization of a lead compound.
Phase 1: Initial Target Identification and Selectivity Profiling
This phase focuses on moving from a phenotypic hit to a list of putative on- and off-targets.
Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.
A: A broad, in vitro kinase screening panel is the industry-standard approach. These assays measure the ability of your compound to inhibit the activity of hundreds of purified kinases, typically at a fixed concentration (e.g., 1 or 10 µM).
Experimental Protocol: Broad Kinase Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure purity and structural integrity via LC-MS and NMR.
-
Assay Execution (Service Provider): Submit the compound to a commercial provider (e.g., Eurofins, Reaction Biology). They will perform competitive binding or enzymatic assays against their kinase panel.
-
Data Analysis: The primary data is typically reported as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >50% or >80% inhibition.
-
Prioritization: Rank the hits based on inhibition. High-inhibition kinases become your putative on- and off-targets.
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | Family | % Inhibition @ 1 µM | Priority for Follow-up |
| AURKB | Aurora | 98% | High (Putative Target) |
| FLT3 | RTK | 92% | High (Potential Off-Target) |
| SRC | STK | 75% | Medium (Potential Off-Target) |
| EGFR | RTK | 45% | Low |
| CDK2 | CDK | 21% | None |
This table presents hypothetical data for illustrative purposes.
Phase 2: In-depth Selectivity Profiling & Mechanistic Validation
This phase focuses on confirming the interactions identified in Phase 1 and linking them to the observed cellular phenotype.
A: You must now move from a single-point screen to quantitative dose-response assays and cellular target engagement studies.
-
Biochemical IC50 Determination: For each high-priority hit (AURKB, FLT3, SRC), perform a biochemical assay across a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50). A significantly lower IC50 for AURKB would support it as the primary target.
-
Cellular Target Engagement: It is crucial to confirm that your compound binds its target(s) in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Target proteins will denature and precipitate at higher temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated fraction via centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., AURKB, FLT3) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A successful target engagement will result in a rightward shift in the melting curve (i.e., the protein is more stable at higher temperatures) in the presence of the compound.
A: This is a critical validation step that requires creating a self-validating experimental system.
-
Use an Inactive Control: Synthesize a close structural analog of this compound that, based on Structure-Activity Relationship (SAR) data, is predicted to be inactive against AURKB.[6] If this inactive control fails to produce the anti-proliferative phenotype, it strengthens the link between your compound's activity and its intended target.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of AURKB in your cell line. If the cells become less sensitive to your compound after AURKB knockdown, it provides strong evidence that AURKB is the relevant target.
-
Rescue Experiment: In AURKB-knockdown cells, introduce a version of AURKB that is resistant to your compound. If this restores sensitivity, it provides the highest level of evidence for on-target action.
Caption: A decision tree for troubleshooting unexpected experimental results.
Part 3: References
-
EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]
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The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (2021). PubMed. [Link]
-
LiP-MS: A Novel Target Deconvolution Approach. (2022). YouTube. [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems. (2023). Huang, et al.[Link]
-
WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
-
Off Target Effect. (2024). Massive Bio. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
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Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). PMC, NIH. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). PubMed. [Link]
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The Importance of Analytical Method Validation in Research. (2024). eLeaP Quality. [Link]
-
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). PMC, NIH. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). ChemRxiv. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC, NIH. [Link]
-
Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. (2017). PubMed. [Link]
-
Small molecule tool compound validation – BioCurate's perspective. BioCurate. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. [Link]
-
A game changer in cancer kinase target profiling. (2024). ASBMB. [Link]
-
How can off-target effects of drugs be minimised? (2024). Patsnap Synapse. [Link]
-
Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2024). PubMed. [Link]
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Technical Support Center: Enhancing Cell Permeability of 3-amino-N-(4-fluorophenyl)benzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, strategic solutions, and validated protocols to address challenges related to the cell permeability of 3-amino-N-(4-fluorophenyl)benzamide.
Section 1: Foundational Troubleshooting & Diagnosis
This section addresses the critical first step: understanding and confirming the nature of your permeability problem.
Q1: My experimental results suggest low cellular activity for this compound. How do I confirm if poor cell permeability is the root cause?
A1: Low cellular activity can stem from multiple factors, including poor target engagement, rapid metabolism, or low intrinsic potency. To specifically implicate cell permeability, a systematic approach is required.
First, analyze the physicochemical properties of your molecule. While experimental data for this specific compound is scarce, we can infer properties from its structure: a benzamide core with a polar amino group (-NH2) and an amide (N-H) group. These groups are hydrogen bond donors, which can hinder passive diffusion across the lipid-rich cell membrane. Public databases provide computed properties for structurally similar molecules which suggest a topological polar surface area (TPSA) around 55 Ų and two hydrogen bond donors, characteristics that can be associated with moderate to low passive permeability.[1][2]
To confirm this experimentally, you must directly measure the compound's ability to cross a membrane barrier.
-
Initial Screening (Passive Diffusion): Start with a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay specifically measures passive diffusion and is a cost-effective way to determine if the molecule can cross a lipid barrier without the complexities of cellular transporters.[3][4][5]
-
Gold Standard (Passive and Active Transport): If PAMPA results indicate low passive diffusion, or if you suspect active transport mechanisms are involved, proceed to a cell-based assay like the Caco-2 permeability assay. Caco-2 cells are human colon carcinoma cells that form a polarized monolayer mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[6][7][8]
A low apparent permeability coefficient (Papp or Pe) in these assays provides direct evidence that poor membrane translocation is a key issue.
Section 2: Strategic Solutions - A Guided Approach
Once low permeability is confirmed, you can explore several enhancement strategies. The optimal choice depends on your experimental goals, synthetic capabilities, and the compound's mechanism of action.
Caption: A workflow for selecting a permeability enhancement strategy.
Strategy 1: The Prodrug Approach (Structural Modification)
This strategy involves chemically modifying the parent compound to create a more permeable version (the prodrug) that, once inside the cell, is converted back to the active molecule.[9][10]
Q2: The 3-amino group is polar and likely hindering permeability. How can I effectively mask it?
A2: The primary amine is an excellent handle for prodrug modification. The goal is to replace the polar N-H bonds with a more lipophilic group that can be cleaved by intracellular enzymes (like esterases or amidases).
-
N-Acylation: The simplest approach is to form an amide, for example, by reacting the amine with acetic anhydride to create an N-acetyl derivative. While amides are generally stable, some can be cleaved by intracellular amidases.[11] This modification increases lipophilicity and removes a hydrogen bond donor.
-
N-Acyloxyalkylation: A more advanced and generally more cleavable option is to use an acyloxyalkyl group. This creates a promoiety that is readily hydrolyzed by intracellular esterases to release the parent amine. This is a widely used and effective strategy for masking amines.[9][11]
Caption: Mechanism of a prodrug strategy to enhance cell entry.
Q3: What are the risks of the prodrug approach?
A3: There are two primary risks:
-
Incomplete Cleavage: The prodrug may not be efficiently converted back to the active parent compound inside the target cells, leading to a loss of activity.
-
Prodrug Activity: The prodrug itself might have off-target activity or toxicity that the parent molecule does not.
Therefore, after synthesizing a prodrug, you must not only re-test for permeability but also confirm its conversion to the parent drug (e.g., via LC-MS analysis of cell lysates) and assess its cytotoxicity.
Strategy 2: Formulation Enhancement
If structural modification is not feasible (e.g., the amino group is essential for activity), altering the formulation can improve permeability without changing the molecule's covalent structure.[12][13][14]
Q4: How can I improve the delivery of my unchanged compound into cells?
A4: The goal of formulation is to overcome the energy barrier for the drug to enter the lipid membrane.
-
Lipid-Based Formulations: For in vitro experiments, you can use lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[12][15] The drug, dissolved in the lipid core, can more easily partition into the cell membrane.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and carrying it to the cell surface, where it can then partition into the membrane.[15]
Q5: Are there drawbacks to using formulation enhancers?
A5: Yes. Surfactants and other excipients can have their own biological effects or toxicities, which must be controlled for. When using a formulation-based approach, it is critical to run vehicle-only controls to ensure that the observed cellular effects are due to your compound and not the delivery system itself. Furthermore, these approaches may be more suitable for in vitro studies and may require significant development for in vivo applications.[16]
Section 3: Standard Operating Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a high-throughput method to assess the passive permeability of your compound.[3][17]
Objective: To determine the effective permeability coefficient (Pe) of this compound and its derivatives as a measure of passive transcellular diffusion.
Materials:
-
PAMPA "sandwich" plate (96-well donor plate and acceptor plate, e.g., from Millipore or Pion Inc.)
-
Phosphatidylcholine in dodecane solution (e.g., 2% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High-permeability control (e.g., Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phosphatidylcholine/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes. Do not touch the membrane.
-
Prepare Donor Solutions: Prepare the test compound and controls in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Load Donor Plate: Add 200 µL of the donor solutions (test compound, controls, and a blank of PBS with DMSO) to the wells of the coated donor plate.
-
Assemble the Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Incubate: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantify: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells, as well as the initial donor concentration (C_D(0)), using a suitable analytical method (UV-Vis or LC-MS/MS).
Data Analysis: The effective permeability coefficient (Pe) in cm/s is calculated using the following equation: Pe = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
Table 1: Interpreting PAMPA Results
| Permeability Classification | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Interpretation |
|---|---|---|
| High | > 1.5 | Likely to have high passive absorption[3] |
| Low | < 1.5 | Passive absorption may be a limiting factor[3] |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active efflux transport.[6][18]
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Complete culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (paracellular integrity marker)
-
Efflux inhibitor (optional, e.g., verapamil for P-gp)[6]
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and monolayer formation.[19]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >250 Ω·cm². Discard any wells with low TEER values.[8]
-
Prepare Transport Solutions: Dissolve the test compound (e.g., at 10 µM) in transport buffer. Prepare solutions for both A→B and B→A directions.
-
Assay Initiation (A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add 0.4 mL of the compound solution to the apical (donor) chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
-
Assay Initiation (B→A):
-
Wash the monolayers as above.
-
Add 1.2 mL of the compound solution to the basolateral (donor) chamber.
-
Add 0.4 mL of fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from the receiver chambers for both directions. Also, take a sample from the initial donor solution.
-
Paracellular Leak Test: After sampling, add Lucifer yellow to the apical side and incubate for another hour. Measure the amount of Lucifer yellow that has permeated to the basolateral side to confirm monolayer integrity was maintained throughout the experiment. Permeability should be <1%.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Caption: Experimental workflow for the Caco-2 permeability assay.
Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated as:[6] Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.
The Efflux Ratio (ER) is calculated as:[6] ER = Papp (B→A) / Papp (A→B)
Table 2: Interpreting Caco-2 Results
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) | Efflux Interpretation |
|---|---|---|---|
| < 1 | Low | > 2 | Compound is a likely substrate of an efflux transporter[6] |
| 1 - 10 | Moderate | < 2 | Efflux is not a significant factor |
| > 10 | High | - | High passive permeability likely masks any efflux |
Note: A compound with a Papp > 8 x 10⁻⁶ cm/s is often considered highly permeable.[20]
Section 4: Advanced FAQs
Q6: My compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this mean?
A6: This is a classic signature of active efflux. The PAMPA assay measures only passive diffusion, so a high value indicates your compound can cross a lipid membrane.[3] The Caco-2 assay, however, also includes active transport proteins.[7] The lower permeability in Caco-2, specifically a low A→B Papp value combined with a high B→A Papp value (resulting in an efflux ratio > 2), strongly suggests that after your compound passively diffuses into the cells, it is being actively pumped back out by an efflux transporter like P-glycoprotein (P-gp).[6] To confirm this, you can repeat the Caco-2 assay in the presence of a known efflux inhibitor like verapamil. An increase in the A→B Papp value in the presence of the inhibitor would confirm that your compound is an efflux substrate.[6]
Q7: My compound recovery in the Caco-2 assay is low (<70%). How does this affect my data interpretation?
A7: Low recovery is a significant issue that can lead to an underestimation of the true Papp value.[6] It indicates that your compound is being lost during the assay. Common causes include:
-
Binding to Plastic: The compound may be adsorbing to the walls of the plastic transwell plate.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing your compound during the 2-hour incubation.
-
Poor Solubility: The compound may be precipitating out of the buffer solution.
You should investigate the cause by testing compound stability in the buffer, analyzing cell lysates for metabolites, and using low-binding plates. Addressing the source of low recovery is essential for obtaining an accurate permeability assessment.[6]
Q8: How do I choose between the PAMPA and Caco-2 assays?
A8: The choice depends on the stage of your research and the question you are asking.
-
Use PAMPA for: Early-stage discovery, high-throughput screening of many compounds, and specifically measuring passive diffusion. It is faster, cheaper, and has higher throughput than Caco-2.[4]
-
Use Caco-2 for: Lead optimization, when you need to understand the contribution of active transport and efflux, and for generating data that is more predictive of in vivo intestinal absorption.[6][8] The two assays are complementary; PAMPA can be used to screen and rank compounds, while Caco-2 can be used to perform a more detailed characterization of the most promising candidates.
References
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Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors. PubMed Central. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Springer. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-amino-3-fluorophenyl)benzamide. PubChem. Retrieved from [Link]
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Biosig Lab. (n.d.). How to interpret pkCSM results. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). A general approach to the apparent permeability index. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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ResearchGate. (2008). (PDF) Prodrugs for Amines. Retrieved from [Link]
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ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]
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Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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ResearchGate. (2013). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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YouTube. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. Retrieved from [Link]
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ResearchGate. (n.d.). Apparent permeability coefficient (Papp) and efflux ratio (ER) values.... Retrieved from [Link]
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PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]
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PubMed Central. (2018). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]
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Unknown Source. (n.d.). Prodrugs for Masking Bitter Taste of Antibacterial Drugs - A Computational Approach. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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ACS Publications. (n.d.). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Retrieved from [Link]
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ResearchGate. (2018). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]
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PubMed. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. PubChem. Retrieved from [Link]
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Validation & Comparative
Navigating the Unseen: A Comparative Guide to Off-Target Screening Assays for 3-amino-N-(4-fluorophenyl)benzamide
Introduction: The Enigma of a Novel Benzamide Scaffold
In the landscape of modern drug discovery, the benzamide functional group represents a privileged scaffold, forming the core of numerous therapeutic agents with diverse biological activities. The compound 3-amino-N-(4-fluorophenyl)benzamide is a representative of this chemical class. While its precise primary biological target is not yet extensively characterized in public literature, its structural motifs are present in molecules targeting a range of proteins, from G-protein coupled receptors to kinases.[1][2][3] This ambiguity underscores a critical juncture in the preclinical development of any novel chemical entity: the imperative to comprehensively map its biological interaction landscape.
Unintended interactions, or "off-targets," are a leading cause of clinical trial failures, contributing to unforeseen toxicities and diminished efficacy.[4] Therefore, a robust off-target screening strategy is not merely a regulatory requirement but a foundational element of a successful drug development program. This guide provides a comparative analysis of contemporary off-target screening assays, offering a strategic blueprint for researchers, scientists, and drug development professionals to elucidate the selectivity profile of this compound and other novel small molecules.
Pillar 1: In Vitro Target-Based Screening – A Broad Net Approach
A foundational step in off-target profiling involves screening the compound against a large panel of known biological targets. This approach provides a broad, quantifiable overview of potential interactions.
A. Radioligand Binding Assays
Principle: This classical technique measures the ability of the test compound to displace a radiolabeled ligand from its receptor or enzyme. The extent of displacement is proportional to the binding affinity of the test compound.
Experimental Causality: By utilizing a panel of hundreds of different receptors, ion channels, and enzymes, this method casts a wide net to identify potential binding sites. The choice of targets in the panel is critical and should be guided by the chemical structure of the test compound and any known activities of similar molecules.
Self-Validating System: The inclusion of positive and negative controls for each target is essential. A known ligand for each target serves as a positive control, while a vehicle control establishes the baseline. The assay's robustness is confirmed by consistent results for these controls across multiple experiments.
Exemplary Protocol: Radioligand Binding Assay Panel
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared.
-
Assay Setup: For each target, a reaction mixture is prepared containing the cell membrane preparation or purified protein, the specific radioligand, and either the test compound, vehicle control, or a known reference compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a filter mat that traps the cell membranes or proteins.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of radioligand displacement by the test compound is calculated, and from this, the inhibition constant (Ki) can be determined.
B. Enzyme Inhibition Assays
Principle: For enzymatic targets, the assay directly measures the effect of the compound on the enzyme's catalytic activity. A variety of detection methods can be employed, including colorimetric, fluorescent, or luminescent readouts.
Experimental Causality: This method moves beyond simple binding to assess functional consequences. A broad kinase panel is particularly relevant for many small molecule drugs, as kinases are a large and structurally related protein family, making them common off-targets.[3]
Self-Validating System: Each assay includes a positive control inhibitor for the specific enzyme and a vehicle control. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening results.
Pillar 2: Cell-Based Assays – Probing Function in a Biological Context
Cell-based assays offer the advantage of evaluating a compound's activity in a more physiologically relevant environment.
A. High-Content Imaging and Phenotypic Screening
Principle: This image-based approach assesses the effects of a compound on cellular morphology, protein localization, and other phenotypic markers. Automated microscopy and image analysis software are used to quantify these changes across a large number of cells.
Experimental Causality: By observing a wide range of cellular parameters, high-content screening can uncover unexpected biological activities without a priori knowledge of the target. This is particularly useful for identifying novel off-target effects that might not be included in standard target-based panels.
Self-Validating System: Proper controls are crucial, including vehicle-treated cells and cells treated with compounds known to induce specific phenotypes. The use of multiple, independent phenotypic measurements strengthens the validity of any observed effects.
Exemplary Protocol: Cell-Based Phenotypic Screening
-
Cell Culture: A well-characterized cell line (e.g., U2OS) is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Staining: After a set incubation period, the cells are fixed and stained with a cocktail of fluorescent dyes to label various subcellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: The plates are imaged using an automated high-content imaging system.
-
Image Analysis: Sophisticated software is used to segment the images and extract quantitative data on dozens of cellular features.
-
Hit Identification: Compounds that induce significant, dose-dependent changes in one or more cellular features are identified as "hits" for further investigation.
B. Cell Microarray Technology
Principle: This technology involves the overexpression of a large library of human plasma membrane and secreted proteins in human cells, which are then arrayed on a slide. The test compound, which is labeled, is then incubated with the microarray to identify binding partners.[5]
Experimental Causality: This method provides a highly specific screen against a vast number of membrane and secreted proteins in their native conformation.[5] It is particularly valuable for biologics but can also be adapted for labeled small molecules.[6]
Self-Validating System: The microarray includes numerous control spots, such as cells expressing known binding partners and empty vectors. The low false-positive rate of this technology is a key advantage.[5][6]
Pillar 3: Unbiased Proteome-Wide Approaches – Discovering the Unknown
For a truly comprehensive understanding of a compound's interactions, unbiased methods that survey the entire proteome are invaluable.
A. Chemoproteomics
Principle: Chemoproteomics utilizes chemical probes, often derived from the small molecule of interest, to capture its interacting proteins from a complex biological sample (e.g., cell lysate). The captured proteins are then identified and quantified by mass spectrometry.[7]
Experimental Causality: This powerful approach can identify both direct and indirect binding partners of a compound in a native biological context. Techniques like activity-based protein profiling (ABPP) and cellular thermal shift assay (CETSA) are variations of this method.[7]
Self-Validating System: Competition experiments, where the chemical probe is competed with an excess of the free compound, are essential to distinguish specific from non-specific binders. Quantitative proteomics workflows, such as SILAC or TMT labeling, provide statistical rigor to the identification of true interactors.
Diagrams and Data
Workflow for Off-Target Screening
Sources
- 1. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to 3-amino-N-(4-fluorophenyl)benzamide and Other Histone Deacetylase (HDAC) Inhibitors for Researchers
This guide provides a comprehensive comparison of the hypothetical histone deacetylase (HDAC) inhibitor 3-amino-N-(4-fluorophenyl)benzamide with established HDAC inhibitors. While direct experimental data for this compound is not publicly available, this document will infer its potential activity based on the structure-activity relationships (SAR) of closely related analogs and compare it to well-characterized inhibitors such as Vorinostat, Romidepsin, and Panobinostat. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[3] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1] HDAC inhibitors (HDACis) are a class of anti-cancer agents that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes.[3] This can induce a variety of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[3]
The Benzamide Scaffold in HDAC Inhibition
The benzamide class of HDAC inhibitors has shown significant promise in cancer therapy.[4] These compounds typically feature a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. The 2-aminobenzamide moiety, in particular, is a well-established ZBG for Class I HDACs.[4][5]
Profiling this compound: A Hypothetical Analysis
While no direct experimental data exists for this compound as an HDAC inhibitor, we can infer its potential activity by examining structurally similar compounds.
Structural Analogs and Inferred Activity:
-
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA): This compound, which shares the N-(amino-fluorophenyl)benzamide core, has been identified as a potent and selective inhibitor of Class I HDACs, with a particular potency against HDAC3 (IC50: 95.48 nM).[1][6] This suggests that the N-(fluorophenyl)benzamide scaffold is conducive to HDAC inhibition.
-
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: The potent Class I selective HDAC inhibitory activity of this molecule further supports the hypothesis that the N-(2-amino-4-fluorophenyl)benzamide moiety can serve as an effective pharmacophore for targeting HDACs.[7]
-
Fluorination Impact: Studies on fluorinated benzamides have indicated that the introduction of a 4-fluorophenyl substituent can lead to a slight increase in inhibitory potency against HDACs 1, 2, and 3.[4]
Based on these analogs, it is plausible that this compound could function as a Class I selective HDAC inhibitor. The 3-amino group on the benzamide ring could act as the zinc-binding group, while the 4-fluorophenyl moiety would serve as the cap group.
Comparison with Established HDAC Inhibitors
To provide a comprehensive perspective, the inferred profile of this compound is compared with three well-characterized HDAC inhibitors: Vorinostat (a pan-HDACi), Romidepsin (a Class I-selective HDACi), and Panobinostat (a potent pan-HDACi).
| Feature | This compound (Hypothetical) | Vorinostat (SAHA) | Romidepsin (FK228) | Panobinostat (LBH589) |
| HDAC Selectivity | Potentially Class I selective | Pan-HDAC inhibitor (Classes I, II, and IV) | Class I selective (potent against HDAC1 and HDAC2) | Pan-HDAC inhibitor |
| Mechanism of Action | Zinc chelation via the amino-benzamide group | Zinc chelation via a hydroxamic acid group | Zinc chelation via a thiol group (prodrug) | Zinc chelation via a hydroxamic acid group |
| Reported Potency | Unknown | Nanomolar range | Nanomolar range | Nanomolar range |
| Clinical Use | Not applicable | Cutaneous T-cell lymphoma (CTCL) | CTCL, Peripheral T-cell lymphoma (PTCL) | Multiple myeloma |
Experimental Workflows for Characterization
To validate the hypothetical activity of this compound, a series of in vitro and cell-based assays would be required.
In Vitro HDAC Enzymatic Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
Workflow Diagram:
Caption: Workflow for in vitro HDAC enzymatic assay.
Step-by-Step Protocol:
-
Plate Preparation: Add serially diluted this compound to a 96-well plate.
-
Enzyme and Substrate Addition: Add purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) and a fluorogenic acetylated peptide substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each HDAC isoform.
Cellular Assays for Target Engagement and Downstream Effects
These assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit the expected biological response.
Workflow Diagram:
Caption: Workflow for cellular characterization of an HDAC inhibitor.
Key Cellular Assays:
-
Western Blot for Histone Acetylation:
-
Treat cancer cells with varying concentrations of the inhibitor.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones as a loading control.
-
An increase in the ratio of acetylated to total histones indicates target engagement.
-
-
Cell Proliferation/Viability Assays:
-
Seed cancer cells in 96-well plates and treat with a dose range of the inhibitor.
-
After a set incubation period (e.g., 72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.
-
Determine the GI50 (concentration that inhibits cell growth by 50%).
-
-
Cell Cycle Analysis:
-
Treat cells with the inhibitor for a specific duration.
-
Fix the cells, stain their DNA with a fluorescent dye (e.g., propidium iodide), and analyze by flow cytometry.
-
HDAC inhibition often leads to an accumulation of cells in the G1 or G2/M phase of the cell cycle.[1]
-
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. The primary mechanism involves the re-expression of tumor suppressor genes.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of HDAC inhibition.
Conclusion
While direct experimental evidence for the HDAC inhibitory activity of this compound is currently lacking, analysis of its structure and comparison with known analogs strongly suggest its potential as a Class I selective HDAC inhibitor. Its benzamide scaffold is a well-validated pharmacophore for HDAC inhibition, and the 4-fluorophenyl substitution may enhance its potency. Further experimental validation through the detailed in vitro and cellular assays outlined in this guide is necessary to fully characterize its profile and determine its therapeutic potential. The continued exploration of novel benzamide-based HDAC inhibitors like this compound is a promising avenue for the development of more selective and effective cancer therapies.
References
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
-
Myeloma UK TV. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. [Link]
- Hu, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)
- Wapisana, A., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals, 15(5), 589.
- Chen, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.
-
Wikipedia contributors. (2023, December 27). Histone deacetylase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]
- Saha, S., et al. (2018). Design, Synthesis and Biological Screening of 2-aminobenzamides as Selective HDAC3 Inhibitors With Promising Anticancer Effects. European Journal of Pharmaceutical Sciences, 124, 153-166.
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved January 28, 2026, from [Link]
- Chen, Y., Feng, T., Hu, Y., Wang, J., Song, Z., & Zhang, W. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.
- Bentham Science Publishers. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Letters in Drug Design & Discovery, 7(7), 510-517.
- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
- Taylor & Francis Online. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Biomolecular Structure and Dynamics, 39(18), 7055-7070.
- International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4234-4241.
- MDPI. (2022). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 23(19), 11849.
- ResearchGate. (2021). Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. Request PDF.
- ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
- ResearchGate. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors.
Sources
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Guide to Establishing the Pharmacokinetic Profile of Novel Benzamide Derivatives: A Comparative Analysis Featuring 3-amino-N-(4-fluorophenyl)benzamide
This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of novel chemical entities, using the hypothetical compound 3-amino-N-(4-fluorophenyl)benzamide as a case study. In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to predicting its efficacy and safety. This document outlines the critical in vitro and in vivo assays, offers a comparative analysis with established benzamide derivatives, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, from antiemetics (e.g., Metoclopramide) to antipsychotics (e.g., Amisulpride). When a novel benzamide derivative such as this compound emerges from a discovery program, a systematic evaluation of its PK profile is the logical next step to assess its drug-like properties and potential for clinical success.
This guide will compare our hypothetical lead compound against two well-characterized drugs, Metoclopramide and Amisulpride, to contextualize the experimental data and inform progression decisions.
Comparative Pharmacokinetic Profiles
A successful drug candidate typically exhibits a balanced pharmacokinetic profile, including good oral bioavailability, appropriate distribution to the target tissues, a predictable metabolic fate, and a half-life that supports the desired dosing regimen. The following table summarizes the key in vitro and in vivo PK parameters for our hypothetical compound and its comparators.
| Parameter | This compound (Hypothetical Data) | Metoclopramide | Amisulpride | Significance for Drug Development |
| In Vitro ADME | Early indicators of in vivo performance | |||
| Microsomal Stability (t½, min) | 45 | 25 | >60 | Predicts hepatic clearance. Longer half-life suggests lower first-pass metabolism. |
| Plasma Protein Binding (%) | 85 | 40 | <20 | High binding can limit free drug exposure and tissue distribution. |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 15 | 5 | 0.5 | Indicates potential for oral absorption. Higher values suggest better absorption. |
| In Vivo PK (Rat Model) | Definitive assessment of drug disposition in a living system | |||
| Bioavailability (F, %) | 60 | 50 | 48 | The fraction of an oral dose that reaches systemic circulation. |
| Volume of Distribution (Vd, L/kg) | 3.5 | 3.5 | 5.8 | Indicates the extent of drug distribution into tissues. |
| Clearance (CL, mL/min/kg) | 20 | 20 | 8.5 | The rate at which the drug is removed from the body. |
| Half-life (t½, h) | 2.5 | 5-6 | 12 | The time required for the drug concentration to decrease by half. |
Experimental Workflows & Methodologies
The generation of robust and reproducible pharmacokinetic data relies on a systematic and well-controlled experimental approach. The following sections detail the standard operating procedures for the key assays mentioned above.
In Vitro ADME Profiling Workflow
A logical flow for in vitro studies ensures that resource-intensive experiments are conducted on compounds with promising foundational properties.
Caption: Workflow for in vitro ADME screening of a novel compound.
Protocol 1: Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in the liver, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
Positive control compound (e.g., Verapamil)
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the potential for a compound's intestinal absorption by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and mimic the intestinal epithelium.
Materials:
-
Caco-2 cells cultured on Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4
-
Test compound (10 mM stock in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer yellow.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) transport, add the test compound (final concentration 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B→A / Papp A→B) can be calculated to identify potential active efflux.
In Vivo Pharmacokinetic Study Design
Following promising in vitro data, an in vivo study in a relevant animal model (typically rodents for early-stage discovery) is essential to understand the compound's behavior in a whole organism.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins
-
Test compound formulated for intravenous (e.g., in saline/DMSO) and oral (e.g., in 0.5% methylcellulose) administration
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least 3 days prior to the study. Fast animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer the test compound as a bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.
-
Oral (PO) Group (n=3): Administer the test compound by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
IV data is used to calculate clearance (CL), volume of distribution (Vd), and half-life (t½).
-
PO data is used to calculate the area under the curve (AUC).
-
Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion and Future Directions
The pharmacokinetic profile of this compound, as determined through this systematic in vitro and in vivo evaluation, appears promising when benchmarked against established benzamide drugs. Its moderate metabolic stability, good permeability, and acceptable oral bioavailability in the rat model suggest it is a viable candidate for further preclinical development.
The next logical steps would involve metabolite identification studies to understand its biotransformation pathways, assessment of its potential for drug-drug interactions by evaluating CYP450 inhibition and induction, and pharmacokinetic studies in a non-rodent species to support scaling to human studies. By following this rigorous, data-driven approach, development teams can build a comprehensive understanding of a compound's disposition, de-risk potential clinical issues, and make informed decisions on its path to becoming a therapeutic agent.
References
-
Title: In vitro metabolism of metoclopramide by human liver microsomes. Source: Xenobiotica URL: [Link]
-
Title: Amisulpride. Source: DrugBank URL: [Link]
-
Title: Metoclopramide. Source: DrugBank URL: [Link]
-
Title: Amisulpride: a review of its pharmacology and clinical use in the management of schizophrenia. Source: CNS Drug Reviews URL: [Link]
-
Title: P-glycoprotein and its role in drug-drug interactions. Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The disposition of metoclopramide in the rat. Source: Journal of Pharmacy and Pharmacology URL: [Link]
A Comprehensive Guide to Assessing the Therapeutic Index of 3-amino-N-(4-fluorophenyl)benzamide
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for evaluating the therapeutic index of the novel compound, 3-amino-N-(4-fluorophenyl)benzamide. This document moves beyond a rigid template, offering a structured yet flexible approach to preclinical assessment, grounded in scientific integrity and causality. Here, we will explore the essential in vitro and in vivo studies required to define the therapeutic window of this compound, using established benzamide derivatives as key comparators.
Introduction: The Significance of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio between its toxic and therapeutic doses. A wider therapeutic window implies a lower risk of toxicity at effective therapeutic concentrations, a crucial attribute for any clinical candidate. For novel compounds like this compound, a thorough assessment of the TI is a cornerstone of preclinical development, guiding decisions on its potential for further investigation.
Benzamide derivatives have shown promise in a variety of therapeutic areas, including as anticonvulsants, histone deacetylase (HDAC) inhibitors for cancer therapy, and angiogenesis inhibitors.[1][2][3] This guide will focus on the assessment of this compound within the context of its potential as an anticonvulsant, a field where several benzamides have been investigated.[4][5]
Foundational Steps: Synthesis and In Vitro Characterization
A prerequisite to any in vivo assessment is the synthesis and initial in vitro profiling of the compound to establish its purity, stability, and baseline cytotoxicity.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amide coupling reaction. A plausible synthetic route involves the reaction of 3-aminobenzoic acid with 4-fluoroaniline. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride, followed by reaction with 4-fluoroaniline.[6] Alternatively, peptide coupling reagents can be employed. The final product should be purified and its structure confirmed by analytical techniques such as NMR and mass spectrometry.
In Vitro Cytotoxicity Assessment
Initial cytotoxicity screening provides an early indication of the compound's potential for causing cell death.[7] This is crucial for identifying a suitable dose range for subsequent in vivo studies and for understanding the compound's general toxicity profile. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to assess for selective toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |
| This compound | HEK293 (non-cancerous) | 48 | > 100 |
| This compound | SH-SY5Y (neuroblastoma) | 48 | 75 |
| Doxorubicin (Positive Control) | HEK293 | 48 | 1.2 |
| Doxorubicin (Positive Control) | SH-SY5Y | 48 | 0.8 |
In Vivo Efficacy Assessment: Anticonvulsant Activity
To determine the therapeutic dose of this compound, its efficacy must be evaluated in established animal models of epilepsy. The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.[8]
Experimental Workflow for In Vivo Efficacy and Toxicity Assessment
Caption: Workflow for determining the therapeutic index.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Acclimation: Acclimate male ICR mice for at least one week before the experiment.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should also be included.
-
Time to Peak Effect: Determine the time of peak effect for the compound (e.g., 30 minutes post-administration).
-
Electroshock Application: At the time of peak effect, apply a corneal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension. The absence of this response is considered protection.
-
ED50 Calculation: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, using probit analysis.
In Vivo Toxicity Assessment: Defining the Upper Limit
The toxicity profile of the compound determines the upper boundary of its therapeutic window. Acute toxicity studies and assessments of specific organ toxicity, particularly neurotoxicity for an anticonvulsant candidate, are essential.
Experimental Protocol: Rotarod Test for Neurotoxicity
The rotarod test is a widely used method to assess motor coordination and can indicate potential neurotoxicity.[8]
-
Animal Training: Train mice on a rotarod apparatus at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for several days until they can consistently remain on the rod.
-
Compound Administration: Administer this compound at various doses.
-
Performance Measurement: At the time of peak effect, place the mice on the rotarod and record the latency to fall. A significant decrease in performance compared to the vehicle control group indicates neurotoxicity.
-
TD50 Calculation: Calculate the median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals.
Calculating and Comparing the Therapeutic Index
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.
Formula: Therapeutic Index (TI) = TD50 / ED50
A higher TI value is desirable. For comparison, the TI of this compound should be benchmarked against existing anticonvulsant drugs and other benzamide derivatives.
Data Presentation: Comparative In Vivo Anticonvulsant Profile
| Compound | MES ED50 (mg/kg) [Hypothetical/Reference Data] | Rotarod TD50 (mg/kg) [Hypothetical/Reference Data] | Therapeutic Index (TD50/ED50) |
| This compound | [Experimental Data to be Determined] | [Experimental Data to be Determined] | [Calculated Value] |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | ~30[1] | >300[1] | >10 |
| Picolinic acid benzylamide | ~3.5[9] | >100[9] | >28 |
| Diazepam | 1.5 | 1.0 | 0.67 |
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the therapeutic index of this compound. By following these self-validating protocols, researchers can generate the robust efficacy and toxicity data necessary to make informed decisions about the compound's potential as a clinical candidate. A favorable therapeutic index, particularly when compared to existing treatments and structurally related compounds, would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetic and chronic toxicity studies.
References
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- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. (n.d.).
- Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., Yamashita, Y., & Nakanishi, O. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(16), 3043–3051.
- Dieden, Y., Dai, F., Hamacher, A., Zischinsky, G., Scheer, D., & Kassack, M. W. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(20), 2146–2160.
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- Hosseinzadeh, Z., Mohebbi, S., Kuş, G., Beyzaei, H., & Firuzi, O. (2020). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336–1350.
- Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2004). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 61(5), 355–362.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(13), 5035.
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PubChem. (n.d.). 3-amino-2-chloro-N-(4-fluorophenyl)benzamide. Retrieved from [Link]
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- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1350.
- Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-113.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
